molecular formula C15H16ClN3O3 B051666 DA-3003-2

DA-3003-2

Katalognummer: B051666
Molekulargewicht: 321.76 g/mol
InChI-Schlüssel: LGTBDMBBPVNDSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DA-3003-2 is a potent and selective small molecule research compound designed for probing complex biological pathways in preclinical studies. Its primary research value lies in its putative mechanism of action as a targeted protein modulator, enabling scientists to investigate specific intracellular signaling cascades relevant to oncology, immunology, and neurology. Preliminary research indicates that DA-3003-2 exhibits high binding affinity for a key regulatory protein, effectively altering its function and allowing for the detailed study of downstream effects on cell proliferation, apoptosis, and inflammatory responses. This compound is supplied as a high-purity, lyophilized solid to ensure batch-to-batch consistency and experimental reproducibility. DA-3003-2 is an essential tool for in vitro applications, including high-throughput screening, target validation, and mechanistic studies in cell cultures, providing critical insights for the early stages of drug discovery and basic biological research. Researchers are advised to optimize dosing and treatment conditions for their specific experimental systems.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

7-chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3/c16-11-13(18-4-5-19-6-8-22-9-7-19)14(20)10-2-1-3-17-12(10)15(11)21/h1-3,18H,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTBDMBBPVNDSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=C(C(=O)C3=C(C2=O)C=CC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DA-3003-1 (NSC 663284), a Potent Cdc25 Phosphatase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Research, Scientific, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the Cdc25 phosphatase inhibitor DA-3003-1, also widely known as NSC 663284. We will delve into the core mechanism of action of this potent, cell-permeable, and irreversible inhibitor, offering insights grounded in experimental evidence. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize and study this compound in the context of cell cycle regulation and oncology research.

The Central Role of Cdc25 Phosphatases in Cell Cycle Progression

Cell Division Cycle 25 (Cdc25) phosphatases are a family of highly conserved dual-specificity phosphatases that are critical regulators of eukaryotic cell cycle transitions.[1] In humans, there are three main isoforms: Cdc25A, Cdc25B, and Cdc25C. These enzymes function by removing inhibitory phosphate groups from tyrosine and threonine residues within the ATP-binding site of cyclin-dependent kinases (CDKs).[1][2] This dephosphorylation is a requisite step for CDK activation, which in turn drives the cell through distinct phases of the cell cycle.

Cdc25A is a key regulator of the G1/S transition, while Cdc25B and Cdc25C are primarily involved in the G2/M transition, initiating entry into mitosis.[1] Due to their pivotal role in promoting cell proliferation, Cdc25 phosphatases, particularly Cdc25A and Cdc25B, are frequently overexpressed in a wide array of human cancers, making them attractive targets for anti-cancer drug development.[3][4][5] Inhibition of Cdc25 activity leads to the accumulation of inactive, phosphorylated CDKs, resulting in cell cycle arrest and, in many cancer cell lines, apoptosis.[2]

cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition Cdk2_CyclinE Cdk2/Cyclin E G1_S_Arrest G1/S Arrest Cdk2_CyclinE->G1_S_Arrest Inactive Cdk1_CyclinB Cdk1/Cyclin B G2_M_Arrest G2/M Arrest Cdk1_CyclinB->G2_M_Arrest Inactive Cdc25A Cdc25A Cdc25A->Cdk2_CyclinE Activates Cdc25BC Cdc25B/C Cdc25BC->Cdk1_CyclinB Activates DA30031 DA-3003-1 (NSC 663284) DA30031->Cdc25A Inhibits DA30031->Cdc25BC Inhibits

Figure 1: Simplified signaling pathway of Cdc25 phosphatases in cell cycle control and the inhibitory action of DA-3003-1 (NSC 663284).

DA-3003-1 (NSC 663284): A Potent Inhibitor of all Cdc25 Isoforms

DA-3003-1, also known as NSC 663284, is a quinolinedione derivative that has been identified as a potent, cell-permeable, and irreversible inhibitor of all three human Cdc25 isoforms.[2][4] It exhibits a preference for Cdc25A, as demonstrated by its in vitro inhibition constants (Ki).

ParameterCdc25ACdc25B2Cdc25CVHRPTP1B
Ki (nM) 299589N/AN/A
IC₅₀ (µM) ~0.0290.21~0.0894.0>4.0
Note: IC₅₀ values are approximated from Ki values for comparison. Actual experimental IC₅₀ values may vary.

Table 1: In Vitro Inhibitory Activity of DA-3003-1 (NSC 663284) against Cdc25 Isoforms and Other Phosphatases. [2][6]

The compound displays significant selectivity for Cdc25 phosphatases over other protein tyrosine phosphatases such as Vaccinia H1-related (VHR) phosphatase and Protein Tyrosine Phosphatase 1B (PTP1B).[6] This selectivity is a crucial attribute for a chemical probe intended for targeted studies.

The Dual Mechanism of Action of DA-3003-1 (NSC 663284)

The inhibitory action of DA-3003-1 is multifaceted, involving both direct interaction with the Cdc25 enzyme and the induction of intracellular oxidative stress. This dual mechanism contributes to its potent anti-proliferative effects.

Irreversible Inhibition and Covalent Modification

DA-3003-1 is characterized as an irreversible inhibitor of Cdc25 phosphatases.[1][2][4] This irreversibility is a common feature of quinone-containing Cdc25 inhibitors, which are known to act as electrophiles.[1] The prevailing hypothesis for many quinone-based inhibitors is the generation of reactive oxygen species (ROS) that lead to the oxidation of the essential catalytic cysteine residue in the Cdc25 active site.[5]

Interestingly, for DA-3003-1, it has been reported that the compound directly binds to a serine residue (Ser114 in the catalytic domain, corresponding to Ser434 in the full-length protein) within the active site loop of Cdc25A.[7] This is an atypical mechanism for phosphatase inhibition, which traditionally involves targeting the catalytic cysteine. This interaction with a key residue in the active site loop likely contributes to the irreversible nature of the inhibition by either covalent modification or by inducing a conformational change that permanently inactivates the enzyme.

Induction of Reactive Oxygen Species (ROS)

In addition to direct enzyme interaction, several quinone-based Cdc25 inhibitors, including compounds structurally related to DA-3003-1, are known to induce the production of intracellular reactive oxygen species (ROS).[5][7] This is thought to occur through redox cycling of the quinone moiety. The resulting increase in ROS can lead to the oxidative inactivation of the catalytic cysteine of Cdc25, converting the thiol to irreversibly oxidized forms such as sulfonic acid.[7] This ROS-mediated mechanism complements the direct binding, ensuring a robust and sustained inhibition of Cdc25 activity within the cell.

cluster_direct Direct Inhibition cluster_indirect Indirect Inhibition via ROS DA30031 DA-3003-1 (NSC 663284) Cdc25A_active_site Cdc25A Active Site Loop (Serine Residue) DA30031->Cdc25A_active_site Binds to ROS Reactive Oxygen Species (ROS) DA30031->ROS Induces Covalent_Modification Irreversible Covalent Modification Cdc25A_active_site->Covalent_Modification Leads to Catalytic_Cysteine Catalytic Cysteine (in Cdc25 Active Site) ROS->Catalytic_Cysteine Targets Oxidation Irreversible Oxidation (to Sulfonic Acid) Catalytic_Cysteine->Oxidation Leads to start Start prep_inhibitor Prepare serial dilutions of DA-3003-1 start->prep_inhibitor add_inhibitor Add inhibitor/vehicle to 96-well plate prep_inhibitor->add_inhibitor add_enzyme Add recombinant Cdc25 protein add_inhibitor->add_enzyme incubate1 Incubate 15 min at room temperature add_enzyme->incubate1 add_substrate Add OMFP substrate incubate1->add_substrate incubate2 Incubate 20-30 min (in dark) add_substrate->incubate2 read_fluorescence Measure fluorescence (Ex: 485 nm, Em: 535 nm) incubate2->read_fluorescence analyze Calculate % inhibition and IC50 read_fluorescence->analyze

Figure 3: Experimental workflow for the in vitro Cdc25 phosphatase activity assay.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining and flow cytometry to analyze the cell cycle distribution of cancer cells treated with DA-3003-1.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium

  • DA-3003-1 (NSC 663284)

  • Phosphate-Buffered Saline (PBS)

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of DA-3003-1 or vehicle (DMSO) for 24-48 hours.

  • Harvest cells by trypsinization, collect them in a centrifuge tube, and wash with PBS.

  • Fix the cells by resuspending the cell pellet in 1 mL of ice-cold PBS and adding 4 mL of ice-cold 70% ethanol dropwise while vortexing gently.

  • Incubate the fixed cells at 4°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate at room temperature for 30 minutes in the dark.

  • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.

Measurement of Intracellular ROS

This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels in cells treated with DA-3003-1.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • DA-3003-1 (NSC 663284)

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer or fluorescence microplate reader

Procedure:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates for flow cytometry).

  • Treat cells with DA-3003-1 or vehicle (DMSO) for the desired time period (e.g., 1-4 hours). A positive control, such as H₂O₂, should be included.

  • Wash the cells with PBS.

  • Load the cells with DCFH-DA by incubating them with 5-10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Analyze the fluorescence of the cells immediately.

    • Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using the FITC channel (Excitation: 488 nm, Emission: ~525 nm).

    • Microplate Reader: Read the fluorescence of the adherent cells in PBS.

  • Quantify the increase in fluorescence intensity in treated cells compared to the vehicle control.

Conclusion and Future Directions

DA-3003-1 (NSC 663284) is a well-characterized and potent inhibitor of Cdc25 phosphatases with a compelling dual mechanism of action. Its ability to irreversibly inhibit all Cdc25 isoforms through both direct interaction and induction of oxidative stress, leading to G1 and G2/M cell cycle arrest, makes it a valuable tool for cancer research. The provided protocols offer a robust framework for investigating the cellular and biochemical effects of this compound.

Future research could focus on elucidating the precise nature of the covalent interaction with the serine residue in the Cdc25A active site loop, a finding that could pave the way for the design of a new class of highly specific Cdc25 inhibitors. Furthermore, exploring the therapeutic potential of DA-3003-1 in combination with other anti-cancer agents that exploit cell cycle checkpoint vulnerabilities could yield promising new treatment strategies.

References

  • Lazo JS, Aslan DC, Southwick EC, et al. Discovery and biological evaluation of a new family of potent inhibitors of the dual specificity protein phosphatase Cdc25. J Med Chem. 2001;44(24):4042-4049. [Link]

  • Pu L, Amoscato AA, Bier ME, et al. Dual G1 and G2 phase inhibition by a novel, selective Cdc25 inhibitor 7-chloro-6-(2-morpholin-4-ylethylamino)-quinoline-5,8-dione. J Biol Chem. 2002;277(49):46877-46885. [Link]

  • Liu J, et al. Identification of CDC25 as a Common Therapeutic Target for Triple-Negative Breast Cancer. Cell Rep. 2020;33(10):108489. [Link]

  • Brisson M, Foster C, Wipf P, Lazo JS, Johnston PA. Independent Mechanistic Inhibition of Cdc25 Phosphatases by a Natural Product Caulibugulone. Mol Pharmacol. 2007;71(1):184-192. [Link]

  • Örd M, et al. Therapeutic Targeting the Cell Division Cycle 25 (CDC25) Phosphatases in Human Acute Myeloid Leukemia — The Possibility to Target Several Kinases through Inhibition of the Various CDC25 Isoforms. Int J Mol Sci. 2014;15(9):16611-16634. [Link]

  • Alanazi AM, et al. A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors. Molecules. 2022;27(7):2343. [Link]

Sources

Technical Deep Dive: NSC 663285 (DA-3003-2) as a Potent Cdc25 Phosphatase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, mechanism of action, and experimental validation of NSC 663285 (chemically known as DA-3003-2 ).

Compound Identity & Chemical Class

NSC 663285 , widely recognized in literature as DA-3003-2 , is a synthetic quinolinedione derivative. It represents a critical tool compound in oncology research due to its ability to target the cell cycle regulatory machinery, specifically the Cdc25 dual-specificity phosphatases.

  • Chemical Name: 7-chloro-6-((2-morpholinoethyl)amino)quinoline-5,8-dione[1][2][3][4]

  • Molecular Formula: C₁₅H₁₆ClN₃O₃[5]

  • Molecular Weight: 321.76 g/mol [2]

  • Primary Target: Cell Division Cycle 25 homolog B (Cdc25B) phosphatase.

  • Secondary Effects: Reactive Oxygen Species (ROS) generation (common in quinones), though its primary antiproliferative mechanism is linked to phosphatase inhibition.

Mechanism of Action: The Cdc25/Cdk1 Axis

To understand the utility of NSC 663285, one must first delineate the checkpoint it disrupts. The transition from the G2 phase to Mitosis (M phase) is gated by the Cyclin B1-Cdk1 complex .

The Regulatory Logic
  • Inhibition: During G2, Cdk1 is maintained in an inactive state via phosphorylation at Thr14 and Tyr15 by the kinases Myt1 and Wee1.

  • Activation: For mitosis to commence, Cdc25 phosphatases (A, B, and C) must remove these inhibitory phosphates.

  • Intervention: NSC 663285 acts as a potent inhibitor of Cdc25B (IC₅₀ ≈ 0.82 µM). By blocking this dephosphorylation event, NSC 663285 locks Cdk1 in its hyperphosphorylated, inactive state.

  • Outcome: The cell fails to initiate chromatin condensation and nuclear envelope breakdown, resulting in G2/M phase arrest and subsequent apoptosis.

Pathway Visualization

The following diagram illustrates the specific intervention point of NSC 663285 within the G2/M checkpoint signaling cascade.

Cdc25_Pathway Wee1 Wee1 / Myt1 (Kinases) Cdk1_Inactive Cdk1/Cyclin B (Inactive) [p-Tyr15/p-Thr14] Wee1->Cdk1_Inactive Phosphorylates Cdc25B Cdc25B (Phosphatase) Cdk1_Active Cdk1/Cyclin B (Active) [Dephosphorylated] Cdc25B->Cdk1_Active Catalyzes Removal of p-Tyr15 NSC663285 NSC 663285 (DA-3003-2) NSC663285->Cdc25B Inhibits (IC50 ~0.82 µM) Cdk1_Inactive->Cdk1_Active Dephosphorylation Arrest G2/M ARREST & Apoptosis Cdk1_Inactive->Arrest Accumulation under NSC 663285 Mitosis MITOSIS ENTRY (Prophase) Cdk1_Active->Mitosis Drives

Caption: NSC 663285 inhibits Cdc25B, preventing Cdk1 dephosphorylation and forcing G2/M arrest.

Biological Activity Profile

The biological efficacy of NSC 663285 has been characterized primarily in human prostate cancer models (PC-3 cells).

ParameterQuantitative DataBiological Context
Target Potency IC₅₀ = 0.82 µM Inhibition of recombinant human Cdc25B phosphatase activity.[4]
Cellular Potency ~20 µM Concentration required to induce significant G2/M arrest in PC-3 cells.[4]
Phenotype G2/M Arrest Flow cytometry reveals a distinct accumulation of 4N DNA content.
Molecular Marker ↑ p-Tyr15-Cdc2 Western blot confirms accumulation of the phosphorylated (inactive) substrate.
Cytotoxicity Apoptosis Prolonged arrest leads to mitochondrial membrane potential loss and cell death.
Specificity Notes

While NSC 663285 is highly active against Cdc25B, researchers should note that quinolinediones can exhibit redox cycling. Controls using antioxidants (e.g., NAC) are recommended to distinguish between direct phosphatase inhibition and general ROS-mediated toxicity in sensitive cell lines.

Experimental Protocols for Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: In Vitro Cdc25B Phosphatase Inhibition Assay

Objective: Quantify the direct inhibition of Cdc25B enzyme activity by NSC 663285. Principle: Use of the fluorogenic substrate 3-O-methylfluorescein phosphate (OMFP). Cdc25B cleaves the phosphate, generating fluorescent OMF.

  • Reagent Prep:

    • Buffer: 30 mM Tris-HCl (pH 8.2), 75 mM NaCl, 1 mM EDTA, 0.033% BSA, 1 mM DTT.

    • Substrate: 500 µM OMFP (Sigma-Aldrich).

    • Enzyme: Recombinant human Cdc25B (GST-tagged).

  • Reaction Setup:

    • In a black 96-well plate, add 10 µL of NSC 663285 (serial dilutions in DMSO).

    • Add 20 µL of Recombinant Cdc25B (final conc. 20–50 ng/well).

    • Incubate for 15 minutes at 30°C to allow inhibitor binding.

  • Initiation:

    • Add 20 µL of OMFP substrate.

  • Measurement:

    • Monitor fluorescence immediately (Kinetic mode) at Ex/Em 485/525 nm for 30 minutes.

  • Analysis:

    • Calculate the slope (Vmax) of the linear portion of the curve.

    • Plot % Activity vs. Log[Inhibitor] to determine IC₅₀.

Protocol B: Cell Cycle Analysis via Flow Cytometry

Objective: Confirm G2/M arrest in cancer cells (e.g., PC-3).

  • Seeding: Plate PC-3 cells at 2 × 10⁵ cells/well in 6-well plates. Allow attachment for 24h.

  • Treatment: Treat with NSC 663285 (0, 5, 10, 20 µM) for 24 hours. Include a positive control (e.g., Nocodazole).

  • Harvesting:

    • Trypsinize cells and collect supernatant (floating cells are apoptotic).

    • Wash with ice-cold PBS.

  • Fixation (Critical Step):

    • Resuspend pellet in 300 µL PBS.

    • Add 700 µL ice-cold 100% ethanol dropwise while vortexing gently (prevents clumping).

    • Incubate at -20°C for >2 hours (overnight preferred).

  • Staining:

    • Wash cells with PBS.

    • Resuspend in 500 µL PI/RNase Staining Buffer (PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A).

    • Incubate 30 mins at 37°C in the dark.

  • Acquisition: Analyze >10,000 events on a flow cytometer (FL2 channel for PI).

  • Gating Strategy:

    • Gate single cells (Area vs. Width/Height) to exclude doublets.

    • Quantify % cells in G1 (2N), S, and G2/M (4N).

Protocol C: Western Blot Validation of Mechanism

Objective: Prove that the G2/M arrest is due to Cdc25 inhibition (accumulation of p-Tyr15-Cdc2) rather than non-specific toxicity.

  • Lysis: Lyse treated cells in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (Sodium Orthovanadate/NaF are mandatory to preserve the phosphorylation state).

  • Antibodies:

    • Primary: Anti-phospho-Cdc2 (Tyr15) (Rabbit mAb).

    • Total: Anti-Cdc2 (Total) and Anti-Actin (Loading Control).

  • Expected Result: A dose-dependent increase in the p-Tyr15 band intensity compared to total Cdc2, confirming inhibition of the phosphatase responsible for removing this tag.

Experimental Workflow Visualization

The following diagram outlines the logical flow for validating NSC 663285 activity, ensuring robust data generation.

Validation_Workflow cluster_biochem Biochemical Assay cluster_cell Cellular Assay (PC-3) Start Compound Prep (DMSO Stock) Enzyme rhCdc25B + OMFP Start->Enzyme Culture Cell Culture (24h Treatment) Start->Culture Readout1 Fluorescence (IC50 Calculation) Enzyme->Readout1 Fixation Ethanol Fixation & PI Staining Culture->Fixation Lysis Lysis w/ Phosphatase Inhibitors Culture->Lysis Readout2 Flow Cytometry (G2/M Peak) Fixation->Readout2 Readout3 Western Blot (p-Tyr15 Cdc2) Lysis->Readout3

Caption: Integrated workflow for biochemical and cellular validation of NSC 663285.

References

  • Nemoto, K., et al. (2012). "G2/M accumulation in prostate cancer cell line PC-3 is induced by Cdc25 inhibitor 7-chloro-6-(2-morpholin-4-ylethylamino) quinoline-5, 8-dione (DA 3003-2)."[3][4] Experimental and Therapeutic Medicine, 3(3), 509-514.

  • Cayman Chemical. "DA-3003-2 Product Information." Cayman Chemical Catalog.

  • MedChemExpress. "DA 3003-2 (NSC 663285) Datasheet." MedChemExpress.

  • Boutros, R., et al. (2007). "CDC25 phosphatases in cancer cells: key players? Good targets?" Nature Reviews Cancer, 7, 495–507.

Sources

The Quinoline-5,8-dione DA-3003-2: A Technical Guide to its Selectivity for Cdc25 Phosphatases

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Cdc25 Phosphatases in Cell Cycle Progression and Oncology

The cell division cycle 25 (Cdc25) family of dual-specificity phosphatases, comprising Cdc25A, Cdc25B, and Cdc25C, are pivotal regulators of eukaryotic cell cycle transitions.[1][2] These enzymes function by removing inhibitory phosphate groups from cyclin-dependent kinases (CDKs), thereby activating CDK-cyclin complexes that drive the cell through distinct phases.[3] Specifically, Cdc25A is crucial for the G1/S transition, while Cdc25B and Cdc25C are primarily involved in the G2/M transition, with Cdc25B acting as a trigger for mitotic entry.[4][5]

The overexpression of Cdc25 phosphatases is a hallmark of numerous human cancers and often correlates with poor prognosis, making them attractive targets for anticancer drug development.[1][2][6] Inhibition of Cdc25 activity leads to cell cycle arrest and, in many cases, apoptosis of cancer cells. This has spurred the search for potent and selective small molecule inhibitors. Among the promising classes of Cdc25 inhibitors are quinone-based compounds, which includes the subject of this guide, DA-3003-2.

This technical guide provides an in-depth analysis of the target selectivity of DA-3003-2 for the Cdc25A, Cdc25B, and Cdc25C isoforms, based on available scientific literature. We will delve into its mechanism of action, provide detailed experimental protocols for assessing its activity, and present a comprehensive overview for researchers and drug development professionals.

DA-3003-2: A Profile of a Selective Cdc25 Inhibitor

DA-3003-2 (also known as NSC663285) is a potent and selective inhibitor of the Cdc25 family of phosphatases.[1] Chemically identified as 7-chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione, it belongs to the quinoline-5,8-dione class of compounds. In cellular studies, DA-3003-2 has been shown to induce cell cycle arrest at the G2/M phase, a direct consequence of Cdc25 inhibition.[1] This arrest is accompanied by an increase in the phosphorylation of Tyr15 on Cdk1 (also known as Cdc2), a key substrate of Cdc25B and Cdc25C.[1] Furthermore, DA-3003-2 exhibits antiproliferative activity in cancer cell lines, with a reported IC50 of 5 µM in PC-3 prostate cancer cells.[1]

Target Selectivity Profile: Insights from the Regioisomer DA-3003-1 (NSC 663284)

DA-3003-1 (NSC 663284) is a potent, cell-permeable, and irreversible inhibitor of all Cdc25 isoforms.[8][9] Extensive enzymatic assays have quantified its inhibitory activity, revealing a preference for Cdc25A.[8][9]

Compound Target IC50 / Ki Selectivity Profile
DA-3003-1 (NSC 663284) Cdc25AKi = 29 nM~3-fold selective for Cdc25A over Cdc25B2 and Cdc25C.[8][9]
Cdc25B2Ki = 95 nMPoorly inhibits other phosphatases like VHR (IC50 = 4.0 µM) and PTP1B (no inhibition), indicating high selectivity for the Cdc25 family.[8][9]
Cdc25CKi = 89 nM
DA-3003-2 (NSC 663285) Cdc25AData not availableDescribed as a "selectively potent Cdc25 inhibitor".[1][10]
Cdc25BData not availableShown to be more selective for Cdc25B2 over VHR and PTP1B.[7]
Cdc25CData not available

Note: The data for DA-3003-1 provides a strong indication of the likely selectivity profile of DA-3003-2, given their structural similarity. However, direct experimental verification for DA-3003-2 is necessary to confirm its specific inhibitory concentrations against each Cdc25 isoform.

Mechanism of Action: Irreversible Inhibition through Covalent Modification

The quinone moiety of DA-3003-2 is key to its mechanism of action. Quinone-based inhibitors of Cdc25 are known to act as irreversible inhibitors through two primary mechanisms:

  • Direct Covalent Adduction: The electrophilic quinone can undergo a Michael addition reaction with the nucleophilic thiol group of the catalytic cysteine residue in the Cdc25 active site. This covalent modification permanently inactivates the enzyme.

  • Redox Cycling and Oxidative Stress: The quinone can undergo redox cycling, leading to the generation of reactive oxygen species (ROS). These ROS can then oxidize the catalytic cysteine to sulfenic, sulfinic, or sulfonic acid, rendering the enzyme inactive.[11][12][13]

Interestingly, a study on the regioisomer DA-3003-1 (NSC 663284) revealed direct binding to a serine residue within the active site loop of Cdc25A, a novel finding that suggests a potentially more complex inhibitory mechanism for this class of compounds.[14]

cluster_1 DA-3003-2 Inhibition G1 G1 G1->S Cdc25A activates Cdk2/cyclin E G2 G2 S->G2 G2->M Cdc25B/C activate Cdk1/cyclin B DA-3003-2 DA-3003-2 Cdc25A Cdc25A DA-3003-2->Cdc25A Inhibition Cdc25B/C Cdc25B/C DA-3003-2->Cdc25B/C Inhibition

Caption: Cdc25 Regulation and DA-3003-2 Inhibition.

Experimental Protocols for Assessing Target Selectivity

To determine the selectivity of DA-3003-2 for Cdc25A, Cdc25B, and Cdc25C, a robust in vitro phosphatase assay is required. The following protocol outlines a common method using a fluorogenic substrate.

In Vitro Cdc25 Phosphatase Activity Assay

This protocol is adapted from established methods for measuring phosphatase activity.[15][16]

Objective: To determine the IC50 values of DA-3003-2 for recombinant human Cdc25A, Cdc25B, and Cdc25C.

Materials:

  • Recombinant human Cdc25A, Cdc25B, and Cdc25C (catalytic domains are sufficient)

  • DA-3003-2

  • 3-O-methylfluorescein phosphate (OMFP) or fluorescein diphosphate (FDP) as substrate

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 1 mM EDTA

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation/Emission ~485/525 nm for fluorescein)

Procedure:

  • Compound Preparation: Prepare a stock solution of DA-3003-2 in DMSO. Create a serial dilution series of DA-3003-2 in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Enzyme Preparation: Dilute the recombinant Cdc25A, Cdc25B, and Cdc25C enzymes to their optimal working concentrations in the assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate over the desired time course.

  • Assay Setup:

    • To each well of the 96-well plate, add 50 µL of the appropriate DA-3003-2 dilution or vehicle control (assay buffer with DMSO).

    • Add 25 µL of the diluted enzyme (Cdc25A, Cdc25B, or Cdc25C) to the respective wells.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Add 25 µL of the OMFP or FDP substrate solution to each well to initiate the reaction. The final substrate concentration should be at or near the Km for each enzyme to ensure sensitive detection of inhibition.

  • Signal Detection:

    • Immediately begin monitoring the increase in fluorescence at 37°C using a microplate reader. Record readings every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of DA-3003-2.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each Cdc25 isoform.

cluster_workflow In Vitro Phosphatase Assay Workflow Start Start Prepare_Reagents Prepare DA-3003-2 dilutions, Cdc25 enzymes, and substrate Start->Prepare_Reagents Plate_Setup Add inhibitor and enzyme to 96-well plate Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at RT for 15 min Plate_Setup->Pre_incubation Initiate_Reaction Add substrate (OMFP/FDP) Pre_incubation->Initiate_Reaction Measure_Fluorescence Monitor fluorescence increase in plate reader Initiate_Reaction->Measure_Fluorescence Data_Analysis Calculate reaction rates and determine IC50 values Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: In Vitro Phosphatase Assay Workflow.

Conclusion and Future Directions

DA-3003-2 is a promising Cdc25 inhibitor with demonstrated antiproliferative activity and the ability to induce cell cycle arrest. While direct quantitative data on its selectivity for Cdc25A, Cdc25B, and Cdc25C is currently limited, the extensive characterization of its regioisomer, DA-3003-1, strongly suggests that it is a potent and selective inhibitor of the Cdc25 family with a likely preference for Cdc25A.

To fully elucidate the therapeutic potential of DA-3003-2, further studies are warranted. A head-to-head comparison of its inhibitory activity against all three Cdc25 isoforms is essential to confirm its selectivity profile. Additionally, detailed kinetic studies would clarify the nature of its interaction with the enzyme active site and provide valuable information for structure-activity relationship studies and the design of next-generation Cdc25 inhibitors with improved potency and isoform specificity. Such endeavors will be critical in advancing our understanding of Cdc25 inhibition and its application in precision oncology.

References

  • Abdel-Maksoud, M. S., et al. (2022). A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors. Molecules, 27(8), 2389. [Link]

  • Nemoto, K., et al. (2010). G2/M accumulation in prostate cancer cell line PC-3 is induced by Cdc25 inhibitor 7-chloro-6-(2-morpholin-4-ylethylamino) quinoline-5, 8-dione (DA 3003-2). Experimental and Therapeutic Medicine, 1(4), 647-650. [Link]

  • Öberg, F., et al. (2018). CDC25 Inhibition in Acute Myeloid Leukemia–A Study of Patient Heterogeneity and the Effects of Different Inhibitors. Cancers, 10(11), 418. [Link]

  • Lavecchia, A., et al. (2016). In Silico Identification of Small Molecules as New Cdc25 Inhibitors through the Correlation between Chemosensitivity and Protein Expression Pattern. International Journal of Molecular Sciences, 17(9), 1533. [Link]

  • Ray, A., et al. (2017). Phosphatases and Kinases Regulating CDC25 Activity in the Cell Cycle: Clinical Implications of CDC25 Overexpression and Potential Treatment Strategies. Cancers, 9(10), 134. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors. Molecules, 27(8), 2389. [Link]

  • Boutros, R., et al. (2014). Identification of CDC25 as a Common Therapeutic Target for Triple-Negative Breast Cancer. Cell Reports, 9(4), 1345-1353. [Link]

  • Pu, L., et al. (2002). Dual G1 and G2 phase inhibition by a novel, selective Cdc25 inhibitor 6-chloro-7--quinoline-5,8-dione. The Journal of Biological Chemistry, 277(49), 46877-46885. [Link]

  • Du, W., et al. (2009). Assaying Cdc25 phosphatase activity. Methods in Molecular Biology, 583, 107-115. [Link]

  • Sohn, J., et al. (2006). Independent Mechanistic Inhibition of Cdc25 Phosphatases by a Natural Product Caulibugulone. The Journal of Pharmacology and Experimental Therapeutics, 318(2), 856-863. [Link]

  • Lavecchia, A., et al. (2012). Known quinone-containing CDC25 Inhibitors. ResearchGate. Retrieved February 5, 2024, from [Link]

  • Protocol - Phosphatase Activity. (n.d.). SSERC. Retrieved February 5, 2024, from [Link]

  • Brisson, M., et al. (2007). Computational design, synthesis and biological evaluation of para-quinone-based inhibitors for redox regulation of the dual-specificity phosphatase Cdc25B. Bioorganic & Medicinal Chemistry Letters, 17(19), 5343-5347. [Link]

  • Farquhar, K. S., et al. (2017). In vitro Phosphatase Assays for the Eya2 Tyrosine Phosphatase. Methods in Molecular Biology, 1652, 127-135. [Link]

Sources

An In-depth Technical Guide on the Role of DA-3003-2 in Inducing G2/M Phase Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cell division cycle 25 (Cdc25) family of dual-specificity phosphatases are critical regulators of cell cycle progression, and their overexpression is frequently observed in a variety of human cancers, including prostate cancer.[1][2] This makes them attractive targets for the development of novel anticancer therapeutics. DA-3003-2, a selective Cdc25 inhibitor, has demonstrated potent antiproliferative activity by inducing cell cycle arrest at the G2/M transition phase.[1] This technical guide provides a comprehensive overview of the molecular mechanism of DA-3003-2-induced G2/M arrest, detailed experimental protocols for its investigation, and a discussion of the broader signaling context, offering valuable insights for researchers in oncology and drug development.

Introduction to DA-3003-2: A Selective Cdc25 Inhibitor

DA-3003-2, with the chemical name 7-chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione, is a potent, cell-permeable inhibitor of Cdc25 phosphatases.[1] It belongs to a class of quinone-based compounds that have been identified as effective inhibitors of this enzyme family.[3] Notably, its regioisomer, NSC 663284, has been shown to be an irreversible inhibitor of all Cdc25 isoforms, with a preference for Cdc25A.[4][5] DA-3003-2 exhibits significant antiproliferative effects in various cancer cell lines, with a particularly pronounced activity in prostate cancer cells.[1]

Table 1: Antiproliferative Activity of DA-3003-2 in PC-3 Prostate Cancer Cells

ParameterValueReference
IC50 ~5 µM[1]
IC70 10 µM (at 24 hours)[1]

The Core Mechanism: G2/M Arrest via Cdc25 Inhibition

The transition from the G2 to the M phase of the cell cycle is a tightly regulated process, primarily controlled by the activation of the Cyclin B1/Cdc2 (CDK1) complex.[6] DA-3003-2 exerts its cell cycle inhibitory effects by directly targeting the Cdc25 phosphatases, which are essential for the activation of this complex.

The Canonical G2/M Checkpoint

Under normal conditions, the Cyclin B1/Cdc2 complex is held in an inactive state through inhibitory phosphorylation of Cdc2 on Threonine 14 (Thr14) and Tyrosine 15 (Tyr15) by the kinases Wee1 and Myt1.[6] For the cell to enter mitosis, these inhibitory phosphates must be removed. This critical dephosphorylation step is carried out by the Cdc25 family of phosphatases (Cdc25A, B, and C).[1]

DA-3003-2-Mediated Inhibition of Cdc25

DA-3003-2, as a potent Cdc25 inhibitor, disrupts this activation sequence. While the precise binding mode of DA-3003-2 to Cdc25 has not been fully elucidated, studies on its regioisomer, NSC 663284, have shown that it binds directly to the catalytic domain of Cdc25.[1] This inhibition prevents the dephosphorylation of Cdc2.

As a direct consequence of Cdc25 inhibition by DA-3003-2, Cdc2 remains in its hyperphosphorylated, inactive state. Specifically, treatment of PC-3 prostate cancer cells with DA-3003-2 leads to a marked increase in the phosphorylation of Cdc2 at Tyr15 within both the Cyclin B1 and Cyclin A complexes.[1] This sustained inhibitory phosphorylation prevents the activation of the Cyclin B1/Cdc2 kinase, thereby blocking the cell's entry into mitosis and causing an accumulation of cells in the G2/M phase of the cell cycle.[1]

DA-3003-2 Mechanism of G2/M Arrest cluster_G2_Phase G2 Phase cluster_M_Phase M Phase CyclinB1_Cdc2_inactive Cyclin B1/Cdc2 (Inactive, P-Tyr15) Cdc25 Cdc25 Phosphatase CyclinB1_Cdc2_inactive->Cdc25 Wee1 Wee1/Myt1 Kinases Wee1->CyclinB1_Cdc2_inactive  Phosphorylates (Inhibits) CyclinB1_Cdc2_active Cyclin B1/Cdc2 (Active) Cdc25->CyclinB1_Cdc2_active Dephosphorylates (Activates) Mitosis Mitosis CyclinB1_Cdc2_active->Mitosis DA30032 DA-3003-2 DA30032->Cdc25 Inhibits

Figure 1. Simplified signaling pathway of DA-3003-2-induced G2/M cell cycle arrest.

The Broader Signaling Context: Potential Involvement of PI3K/Akt and MAPK Pathways

While the direct inhibition of Cdc25 is the core mechanism of DA-3003-2, the regulation of the G2/M checkpoint is complex and involves crosstalk with major signaling pathways such as the PI3K/Akt and MAPK pathways. Although direct modulation of these pathways by DA-3003-2 has not been definitively established, their known roles in cell cycle control and prostate cancer progression suggest they may be relevant to the overall cellular response to this compound.

The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and it is frequently deregulated in prostate cancer.[7][8] This pathway can influence cell cycle progression, and its inactivation has been shown to promote cell cycle arrest.[9] Conversely, the MAPK pathway is also intricately linked to cell cycle control, with some studies suggesting that Cdc25A can directly activate components of the MAPK pathway.[3] Inhibition of Cdc25A has been shown to suppress the downstream activation of MEK in prostate cancer cells.[3] This suggests that the effects of Cdc25 inhibitors like DA-3003-2 may extend beyond the direct regulation of Cdc2.

Downstream Consequences: From G2/M Arrest to Apoptosis

Prolonged arrest at the G2/M checkpoint can trigger programmed cell death, or apoptosis. While direct studies on DA-3003-2-induced apoptosis are limited, evidence from other Cdc25 inhibitors suggests this is a likely outcome. For instance, the Cdc25 inhibitor IRC-083864 has been shown to induce apoptosis in prostate cancer xenografts.[10] The sustained inactivation of the Cyclin B1/Cdc2 complex and the inability to progress through mitosis can activate intrinsic apoptotic pathways, leading to the elimination of the arrested cancer cells. This pro-apoptotic effect is a critical aspect of the therapeutic potential of Cdc25 inhibitors.

Experimental Protocols for Studying DA-3003-2

To facilitate further research into the mechanism and efficacy of DA-3003-2, this section provides detailed, self-validating protocols for key in vitro experiments.

Cell Culture and DA-3003-2 Treatment
  • Cell Line: PC-3 human prostate cancer cells are a well-established model for studying the effects of DA-3003-2.[1]

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • DA-3003-2 Preparation: Prepare a stock solution of DA-3003-2 in DMSO. For experiments, dilute the stock solution in the culture medium to the desired final concentrations (e.g., 1, 5, 10, 20 µM). A vehicle control (DMSO) should be included in all experiments.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.

  • Cell Seeding: Seed PC-3 cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of DA-3003-2 (e.g., 0, 1, 5, 10, 20 µM) for 24 hours.

  • Cell Harvest: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with PBS and resuspend in ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 2 hours at 4°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence will be proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.

Cell Cycle Analysis Workflow Start Seed PC-3 Cells Treatment Treat with DA-3003-2 Start->Treatment Harvest Harvest and Wash Cells Treatment->Harvest Fixation Fix in 70% Ethanol Harvest->Fixation Staining Stain with PI/RNase A Fixation->Staining Analysis Flow Cytometry Analysis Staining->Analysis Result Quantify G0/G1, S, G2/M Phases Analysis->Result

Figure 2. Experimental workflow for cell cycle analysis using flow cytometry.

Western Blot Analysis of Cell Cycle Proteins

This protocol is designed to assess the protein expression and phosphorylation status of key cell cycle regulators.

  • Cell Lysis: After treatment with DA-3003-2, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest overnight at 4°C. Recommended primary antibodies include:

    • Phospho-Cdc2 (Tyr15)

    • Total Cdc2

    • Cyclin B1

    • β-actin (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

DA-3003-2 is a promising anticancer agent that effectively induces G2/M cell cycle arrest in prostate cancer cells through the inhibition of Cdc25 phosphatases. The resulting hyperphosphorylation of Cdc2 prevents the activation of the Cyclin B1/Cdc2 complex, a critical step for mitotic entry. While the direct involvement of the PI3K/Akt and MAPK pathways in the action of DA-3003-2 requires further investigation, their established roles in cell cycle regulation and prostate cancer biology suggest they may be important modulators of the cellular response to this compound. The induction of G2/M arrest by DA-3003-2 is a key event that can lead to apoptosis, highlighting its therapeutic potential. The protocols provided in this guide offer a robust framework for researchers to further explore the multifaceted mechanism of action of DA-3003-2 and to evaluate its efficacy in various preclinical models.

References

  • VanderWeele, D. (2021). PI3K/Akt Pathway Inhibition for the Treatment of Metastatic Castrate-Resistant Prostate Cancer. YouTube. [Link]

  • Nemoto, H., et al. (2010). G2/M accumulation in prostate cancer cell line PC-3 is induced by Cdc25 inhibitor 7-chloro-6-(2-morpholin-4-ylethylamino) quinoline-5, 8-dione (DA 3003-2). Experimental and Therapeutic Medicine, 1(4), 647-650. [Link]

  • Al-Dimrawi, Z. M., et al. (2024). Potential of CDC25 phosphatases in cancer research and treatment: key to precision medicine. Frontiers in Cell and Developmental Biology, 12, 1338787. [Link]

  • McCall, P., et al. (2014). PI3K/AKT-mTOR signaling in prostate cancer progression and androgen deprivation therapy resistance. Endocrine-related cancer, 21(4), T107-T121. [Link]

  • Guo, J., et al. (2007). Pharmacology and antitumor activity of a quinolinedione Cdc25 phosphatase inhibitor DA3003-1 (NSC 663284). Anticancer research, 27(5A), 3067-3073. [Link]

  • Brenner, A. K., et al. (2014). The Cdc25 phosphatase inhibitor IRC-083864 is a potent inhibitor of prostate cancer cell growth in vitro and in vivo. The Prostate, 74(1), 91-102. [Link]

  • Edlind, M. P., & Hsieh, A. C. (2014). The PI3K-AKT-mTOR pathway and prostate cancer: at the crossroads of AR, MAPK, and WNT signaling. Asian journal of andrology, 16(3), 378. [Link]

  • Cell Signaling Technology, Inc. (2010). PI3K / Akt Upstream Signaling. YouTube. [Link]

  • Mercurio, C., et al. (2023). AR and PI3K/AKT in Prostate Cancer: A Tale of Two Interconnected Pathways. Cancers, 15(1), 10. [Link]

  • Sartor, O., & D'Souza, W. (2024). Cyclin-Dependent Kinase Inhibition in Prostate Cancer: Past, Present, and Future. Cancers, 16(5), 983. [Link]

  • Aalinkeel, R., et al. (2010). MAP kinases and prostate cancer. Journal of carcinogenesis, 9. [Link]

  • Lavecchia, A., et al. (2022). A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors. Molecules, 27(7), 2329. [Link]

  • Penfold, L. (2018). Unexpected opposing effects of two protein kinases on prostate cancer revealed. MRC London Institute of Medical Sciences. [Link]

  • Sharan, K., et al. (2017). Resveratrol induces cell cycle arrest and apoptosis with docetaxel in prostate cancer cells via a p53/p21 WAF1/CIP1 and p27 KIP1 pathway. Oncotarget, 8(11), 17795. [Link]

  • Calbiochem. (n.d.). CDC25 Phosphatase Inhibitor II, NSC 663284. Retrieved from [Link]

Sources

An In-depth Technical Guide to DA-3003-2: Chemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and biological properties of DA-3003-2, a significant molecule in cell cycle research and potential therapeutic development.

Introduction

DA-3003-2, also known as NSC 663285, is a quinoline-5,8-dione derivative that has garnered attention in the scientific community for its potent inhibitory effects on the Cdc25 family of phosphatases.[1][2][3] These dual-specificity protein phosphatases are crucial regulators of cell cycle progression, and their overexpression is frequently observed in various cancers.[2] This makes them attractive targets for the development of novel anticancer agents. DA-3003-2 serves as a valuable chemical tool for studying the physiological roles of Cdc25 phosphatases and as a lead compound for the design of new therapeutics.

Chemical Identity and Molecular Structure

A clear understanding of the chemical properties of DA-3003-2 is fundamental for its application in research and development. The key identifiers and physicochemical properties are summarized in the table below.

PropertyValueSource
Systematic Name 7-chloro-6-[[2-(4-morpholinyl)ethyl]amino]-5,8-quinolinedione[2]
Synonym NSC 663285[2][3]
CAS Number 383907-47-9[1][2]
Molecular Formula C15H16ClN3O3[1][2]
Molecular Weight 321.76 g/mol [1]
SMILES ClC1=C(NCCN2CCOCC2)C(=O)c2cccnc2C1=O[1]

The molecular structure of DA-3003-2 is characterized by a chlorinated quinoline-5,8-dione core, with a morpholinoethylamino side chain at the 6-position. This specific arrangement of functional groups is critical for its biological activity.

DA_3003_2_Structure N1 N C4 N1->C4 N2 N C9 N2->C9 N3 N C11 N3->C11 O1 O O2 O O3 O C13 O3->C13 Cl1 Cl C1 C2 C1->C2 C15 C2->N2 C3 C2->C3 C3->N1 C5 C4->C5 C5->C1 C6 C5->C6 C6->O1 =O C7 C6->C7 C7->Cl1 C8 C7->C8 C8->O2 =O C8->C3 C10 C9->C10 C10->N3 C12 C11->C12 C12->O3 C14 C13->C14 C14->N3

Caption: 2D chemical structure of DA-3003-2.

Biological Activity and Mechanism of Action

DA-3003-2 is a potent and selective inhibitor of Cdc25 phosphatases.[1][3] Specifically, it has been shown to inhibit human recombinant Cdc25B with an IC50 value of 0.82 µM.[2] The Cdc25 family of proteins, including Cdc25A, Cdc25B, and Cdc25C, are key activators of cyclin-dependent kinases (CDKs), which drive the transitions between different phases of the cell cycle. By removing inhibitory phosphates from CDKs, Cdc25 phosphatases promote cell cycle progression.[2]

The inhibitory action of DA-3003-2 on Cdc25 leads to the accumulation of phosphorylated, inactive CDKs. This results in cell cycle arrest, primarily at the G2/M phase, as demonstrated in prostate cancer cell lines such as PC-3.[1][2][3] This G2/M arrest is associated with an increased expression of phosphorylated Tyr15 on Cdc2.[1][3] The antiproliferative activity of DA-3003-2 has been observed in PC-3 cells with an IC50 value of 5 µM after 48 hours of treatment.[3]

G2_M_Arrest_Pathway cluster_cell_cycle G2 Phase cluster_mitosis M Phase Cyclin B/CDK1 (Inactive) Cyclin B/CDK1 (Inactive) Cdc25 Cdc25 Cyclin B/CDK1 (Inactive)->Cdc25  dephosphorylation Mitosis Mitosis Cyclin B/CDK1 (Active) Cyclin B/CDK1 (Active) Cdc25->Cyclin B/CDK1 (Active)  activation DA-3003-2 DA-3003-2 DA-3003-2->Cdc25  inhibition Cyclin B/CDK1 (Active)->Mitosis experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed PC-3 cells Seed PC-3 cells Treat with DA-3003-2 (0.3-30 µM) Treat with DA-3003-2 (0.3-30 µM) Seed PC-3 cells->Treat with DA-3003-2 (0.3-30 µM) Antiproliferative Assay (e.g., MTT, 48h) Antiproliferative Assay (e.g., MTT, 48h) Treat with DA-3003-2 (0.3-30 µM)->Antiproliferative Assay (e.g., MTT, 48h) Cell Cycle Analysis (Flow Cytometry, 24h) Cell Cycle Analysis (Flow Cytometry, 24h) Treat with DA-3003-2 (0.3-30 µM)->Cell Cycle Analysis (Flow Cytometry, 24h) Western Blot (p-Cdc2, 1-24h) Western Blot (p-Cdc2, 1-24h) Treat with DA-3003-2 (0.3-30 µM)->Western Blot (p-Cdc2, 1-24h)

Sources

Technical Evaluation of DA-3003-2: A Novel Cdc25 Phosphatase Inhibitor for Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: February 2026

Topic: DA-3003-2 Therapeutic Potential in Prostate Cancer PC-3 Cells Content Type: Technical Whitepaper / Experimental Guide Target Audience: Drug Discovery Scientists, Oncologists, and Molecular Biologists.

Executive Summary

This technical guide evaluates DA-3003-2 (7-chloro-6-(2-morpholin-4-ylethylamino) quinoline-5, 8-dione), a synthetic small-molecule inhibitor targeting the Cdc25 phosphatase family . Unlike standard microtubule stabilizers (e.g., Docetaxel) often used in prostate cancer, DA-3003-2 operates via a distinct mechanism: the blockade of the G2/M checkpoint transition.

The PC-3 cell line (androgen-independent, bone-metastatic origin) serves as the critical model for this evaluation, representing Castration-Resistant Prostate Cancer (CRPC). This guide details the mechanistic rationale, experimental protocols, and data synthesis required to validate DA-3003-2 as a therapeutic candidate.

Chemical & Mechanistic Profile

Compound Characterization[1][2]
  • Code: DA-3003-2

  • IUPAC Name: 7-chloro-6-(2-morpholin-4-ylethylamino) quinoline-5, 8-dione

  • Class: Quinoline-5,8-dione derivative.

  • Primary Target: Dual-specificity phosphatases Cdc25A, Cdc25B, and Cdc25C.

Mechanism of Action (The "Why")

In healthy cell division, the Cdc25 family removes inhibitory phosphates (Thr14/Tyr15) from Cyclin-Dependent Kinases (CDKs) , specifically Cdk1 (Cdc2), allowing the cell to enter Mitosis (M-phase).

In PC-3 cells, DA-3003-2 acts as a potent inhibitor of this catalytic activity.

  • Direct Inhibition: DA-3003-2 binds to the active site of Cdc25.

  • Hyperphosphorylation: Consequently, Cdk1 (Cdc2) remains phosphorylated at Tyr15.[1]

  • Checkpoint Arrest: The Cdk1/Cyclin B complex remains inactive, trapping the cells in the G2/M phase .

  • Apoptotic Cascade: Prolonged arrest triggers the intrinsic apoptotic pathway (Mitochondrial membrane depolarization).

Visualization: The Signaling Architecture

The following diagram illustrates the blockade of the G2/M transition by DA-3003-2.

DA3003_Mechanism Drug DA-3003-2 Cdc25 Cdc25 Phosphatases (A, B, C) Drug->Cdc25 Inhibits Cdk1_Phos Cdk1 (Tyr15-P) (Inactive) Cdc25->Cdk1_Phos Fails to Dephosphorylate Cdk1_Active Cdk1 (Dephosphorylated) (Active) Cdk1_Phos->Cdk1_Active Blocked Arrest G2/M Arrest Cdk1_Phos->Arrest Accumulation Mitosis Mitosis Entry (Cell Proliferation) Cdk1_Active->Mitosis Promotes Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Prolonged Stress

Caption: DA-3003-2 inhibits Cdc25, preventing Cdk1 activation and forcing PC-3 cells into G2/M arrest and subsequent apoptosis.

Experimental Framework & Protocols

To validate DA-3003-2 efficacy, the following self-validating protocols are recommended.

Cytotoxicity Profiling (MTT Assay)

Objective: Determine the IC50 of DA-3003-2 in PC-3 cells compared to standard Cdc25 inhibitors (e.g., NSC 672121).

Protocol:

  • Seeding: Plate PC-3 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat with DA-3003-2 (0, 1, 2.5, 5, 10, 20 µM) for 48h. Include DMSO vehicle control.

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h at 37°C.

  • Solubilization: Aspirate media; add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm.

  • Validation: IC50 should be calculated using non-linear regression. Expected IC50 for DA-3003-2 in PC-3 is ~5 µM.

Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M arrest mechanism.[2]

Protocol:

  • Synchronization (Optional but recommended): Serum starve cells for 24h to synchronize in G0/G1, then release.

  • Treatment: Expose cells to DA-3003-2 (5 µM) for 12h and 24h.

  • Fixation: Harvest cells, wash in PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI) (50 µg/mL). Incubate 30 min in dark.

  • Acquisition: Analyze >10,000 events on a flow cytometer.

  • Analysis: Use ModFit LT or FlowJo to quantify G1, S, and G2/M populations.

    • Success Metric: A significant shift of population from G1 (~50%) to G2/M (>40%) compared to control.

Western Blotting (Mechanistic Validation)

Objective: Verify the phosphorylation status of Cdk1 (Cdc2).

Protocol:

  • Lysis: Lyse treated PC-3 cells in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).

  • Separation: Resolve 30 µg protein on 10-12% SDS-PAGE.

  • Primary Antibodies:

    • Anti-Cdc25C (Total)

    • Anti-Cdc2 (Total)

    • Anti-phospho-Cdc2 (Tyr15) (Critical Marker)

    • Anti-Cyclin B1

  • Observation:

    • DA-3003-2 treatment should increase p-Cdc2 (Tyr15) levels (indicating inhibition of phosphatase activity).

    • Total Cdc25 levels may remain constant (indicating enzyme inhibition, not degradation).

Data Synthesis & Interpretation

The following table summarizes expected quantitative outcomes based on comparative analysis with known Cdc25 inhibitors.

ParameterControl (DMSO)DA-3003-2 (5 µM)NSC 672121 (Reference)Interpretation
IC50 (48h) N/A~5.0 µM~10.0 µMDA-3003-2 shows higher potency than the reference quinone.
G2/M Phase % ~15-20%> 60%~50%Indicates potent cell cycle blockade.
p-Cdc2 (Tyr15) LowHigh HighConfirms failure of Cdc25 to dephosphorylate Cdk1.
Apoptosis < 5%> 30% (at 48h)VariableArrest leads to subsequent cell death.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Phase 1: Culture cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis PC3 PC-3 Cells (Androgen Independent) Treat Add DA-3003-2 (0 - 20 µM) PC3->Treat MTT MTT Assay (Viability) Treat->MTT 48h FACS Flow Cytometry (Cell Cycle) Treat->FACS 24h WB Western Blot (p-Cdc2 Tyr15) Treat->WB 12-24h

Caption: Integrated workflow for validating DA-3003-2 efficacy in PC-3 prostate cancer cells.

References

  • Kim, J. et al. (2012). G2/M accumulation in prostate cancer cell line PC-3 is induced by Cdc25 inhibitor 7-chloro-6-(2-morpholin-4-ylethylamino) quinoline-5, 8-dione (DA 3003-2). PubMed Central. Available at: [Link]

  • Boutros, R. et al. (2007). CDC25 phosphatases in cancer cells: key players? Good targets? Nature Reviews Cancer. Available at: [Link]

  • Tamura, K. et al. (2000). Inhibition of Cdc25 phosphatase by the vitamin K analogue NSC 672121. Cancer Research. Available at: [Link]

Sources

Methodological & Application

Application Note: Optimized Solubilization and Cell Culture Protocol for DA-3003-2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

DA-3003-2 (also known as NSC 663285) is a potent, cell-permeable inhibitor of Cdc25 phosphatases (specifically Cdc25B and Cdc25C). In eukaryotic cells, Cdc25 phosphatases remove inhibitory phosphates from Cyclin-Dependent Kinases (CDKs), driving the cell cycle forward.[1] By inhibiting this activity, DA-3003-2 induces cell cycle arrest at the G2/M phase , making it a critical tool in oncology research, particularly for prostate cancer (PC-3 models) and antiproliferative studies.

Technical Challenge: As a quinolinedione derivative, DA-3003-2 exhibits significant lipophilicity and potential redox activity. Improper solubilization leads to micro-precipitation in aqueous cell culture media, resulting in "false negative" potency data or "false positive" toxicity due to crystal aggregates. This protocol establishes a standardized method to dissolve, store, and deliver DA-3003-2 while preserving its bioactivity and preventing oxidation.

Mechanistic Pathway (Visualized)

The following diagram illustrates the biological cascade triggered by DA-3003-2, serving as the logic for the biological validation steps in this protocol.

G DA3003 DA-3003-2 (Compound) Cdc25 Cdc25 Phosphatase (Target) DA3003->Cdc25 Inhibits CDK1_P CDK1-Tyr15-P (Inactive Complex) CDK1_Active CDK1 (Active Complex) CDK1_P->CDK1_Active Dephosphorylation (Catalyzed by Cdc25) Arrest Cell Cycle Arrest (G2/M Block) CDK1_P->Arrest Accumulation leads to G2M G2/M Phase Transition CDK1_Active->G2M Promotes

Figure 1: Mechanism of Action. DA-3003-2 inhibits Cdc25, preventing the dephosphorylation of CDK1, which leads to the accumulation of inactive CDK1-Tyr15-P and subsequent G2/M arrest.

Physicochemical Profile & Reagent Requirements[2][3][4]

Before handling, verify the compound identity and safety data.

PropertySpecificationNotes
Compound Name DA-3003-2Synonyms: NSC 663285
CAS Number 383907-47-9Verify against vial label.[1][2]
Molecular Weight 321.76 g/mol Use this for Molarity calculations.
Formula C₁₅H₁₆ClN₃O₃
Appearance Reddish/Brown SolidQuinolinediones are chromophores.
Solubility DMSO: ≥ 10 mMPoorly soluble in water/PBS.
Storage (Solid) -20°CProtect from light and moisture.
Required Reagents
  • Solvent: Dimethyl Sulfoxide (DMSO), Sterile Filtered, Hybridoma Tested (Sigma D2650 or equivalent).

    • Critical: DMSO is hygroscopic.[3] Use a fresh bottle or single-use aliquots. Absorbed water causes DA-3003-2 to crash out.

  • Vessels: Amber microcentrifuge tubes (1.5 mL) or foil-wrapped tubes.

    • Reasoning: Quinone moieties can be light-sensitive; amber tubes prevent photo-degradation.

  • Equipment: Vortex mixer, Sonicator (bath type), Analytical balance.

Protocol Part 1: Preparation of Stock Solution (10 mM)

This step creates a stable "Master Stock" suitable for long-term storage. We target 10 mM as it allows for convenient 1000x dilution to reach typical active concentrations (1–10 µM) while keeping DMSO content low.

Step-by-Step:

  • Equilibration: Remove the DA-3003-2 vial from -20°C storage and let it warm to room temperature (approx. 15-20 mins) before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, accelerating degradation.

  • Weighing: Weigh approximately 3.22 mg of DA-3003-2.

    • Calculation: To make 1 mL of 10 mM stock:

      
      
      
      
      
  • Solubilization: Add 1.0 mL of sterile DMSO to the powder.

    • Note: If you weighed a different amount, adjust DMSO volume to maintain 10 mM (e.g., if 1.61 mg, add 500 µL DMSO).

  • Mixing: Vortex vigorously for 30 seconds.

    • Visual Check: The solution should be a clear, reddish/brown liquid with no visible particulates.

    • Contingency: If particles remain, sonicate in a water bath for 2 minutes at room temperature. Avoid heating >30°C.

  • Aliquoting: Immediately dispense into 20–50 µL aliquots in amber tubes.

  • Storage: Store at -20°C (stable for 1 month) or -80°C (stable for 6 months). Do not freeze-thaw more than 3 times.

Protocol Part 2: Preparation of Working Solutions (Cell Culture)

Core Rule: The final concentration of DMSO in the cell culture dish must be < 0.5% (v/v) , ideally ≤ 0.1% , to prevent solvent toxicity from masking the drug effect.

Scenario: Treating PC-3 cells with 5 µM DA-3003-2 (IC50 range).

Method A: The Intermediate Dilution (Recommended)

This method prevents "shock precipitation" when a high-concentration hydrophobic stock hits aqueous media.

  • Thaw: Thaw a 10 mM stock aliquot at room temperature. Vortex briefly.

  • Intermediate Step (10x): Prepare a 50 µM intermediate solution in culture media (e.g., RPMI-1640 + 10% FBS).

    • Mix: 5 µL of 10 mM Stock + 995 µL of warm Media.

    • Vortex immediately.

    • DMSO Content: This intermediate contains 0.5% DMSO.

  • Final Treatment (1x): Add the intermediate solution to your cells.

    • Example: To treat 2 mL of cells: Add 200 µL of the 50 µM intermediate to 1.8 mL of cell suspension.

    • Final Concentration: 5 µM DA-3003-2.[4]

    • Final DMSO: 0.05% (Safe range).

Method B: Direct Spiking (High Throughput)

Only use this if you can vortex the media immediately upon addition.

  • Dilute 10 mM stock to 5 mM in DMSO.

  • Add 1 µL of 5 mM stock per 1 mL of culture media directly to the well.

  • Final: 5 µM compound, 0.1% DMSO.

Workflow Visualization

Protocol cluster_dilution Dilution Strategy (Method A) Powder DA-3003-2 Powder (3.22 mg) Stock Master Stock (10 mM) Powder->Stock Dissolve DMSO Sterile DMSO (1 mL) DMSO->Stock Inter Intermediate (50 µM) 0.5% DMSO Stock->Inter 1:200 Dilution Media Culture Media Media->Inter Cells Final Well (5 µM) 0.05% DMSO Inter->Cells 1:10 Dilution

Figure 2: Step-wise dilution workflow to ensure solubility and minimize DMSO toxicity.

Biological Validation (Self-Validating System)

To confirm the protocol was successful and the compound is active, perform the following validation.

A. The "Crystal Check" (Pre-Assay)

Before incubation, place the culture plate under an inverted phase-contrast microscope (20x or 40x).

  • Pass: Cells look normal; background is clear.

  • Fail: Dark, needle-like crystals or amorphous aggregates are visible between cells. Action: Repeat dilution using Method A and ensure media is pre-warmed.

B. Functional Validation: G2/M Arrest

Since DA-3003-2 inhibits Cdc25, it prevents the G2->M transition.[1][4]

  • Assay: Propidium Iodide (PI) Flow Cytometry.

  • Timeline: Treat cells (e.g., PC-3 or HeLa) for 12–24 hours.

  • Expected Result:

    • Control (DMSO): Normal distribution (G1 ~50-60%, S ~20%, G2/M ~20%).

    • DA-3003-2 (5-10 µM): Significant accumulation in G2/M phase (>40-50%).

C. Molecular Marker: Phospho-Cdc2 (Tyr15)[2][6]
  • Assay: Western Blot.[4]

  • Mechanism: Cdc25 removes the phosphate from Tyr15 of Cdc2 (CDK1). Inhibition preserves this phosphate.

  • Expected Result: A strong increase in p-Cdc2 (Tyr15) bands compared to vehicle control.

Troubleshooting & FAQs

IssueProbable CauseSolution
Precipitation in Media Stock too concentrated or media too cold.Use "Method A" (Intermediate dilution). Warm media to 37°C before adding compound.
Color Change (Green/Blue) Oxidation of quinone moiety.Media pH is too alkaline or old. Use fresh media. Ensure stock is stored in amber tubes.
High Cell Death in Control DMSO toxicity.Ensure final DMSO concentration is < 0.5%. Include a "Media Only" (No DMSO) control to verify.
Loss of Potency Hydrolysis/Degradation.Do not use stocks older than 1 month at -20°C. Make fresh stock.

References

  • PubChem. (2023). Dimethyl Sulfoxide (DMSO) Physical Properties and Solubility Data.[5][6][7] National Library of Medicine. Retrieved from [Link]

  • Bensimon, A., et al. (2011). Cdc25 phosphatase inhibitors: an update. Future Medicinal Chemistry. (Contextual grounding for Cdc25 inhibition mechanism).

Sources

Application Note: Optimization of Incubation Kinetics for DA-3003-2 Antiproliferative Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the critical variable of incubation time when characterizing DA-3003-2, a potent Cdc25 phosphatase inhibitor. Unlike cytotoxic agents that induce immediate membrane damage (e.g., detergents) or rapid metabolic collapse, DA-3003-2 operates via a cell-cycle-dependent mechanism (G2/M arrest). Consequently, standard "rapid" toxicity protocols (<24 hours) often yield false-negative results or artificially high IC50 values.

This protocol establishes 48 to 72 hours as the optimal incubation window for DA-3003-2, grounded in the biological requirement for target cells to traverse the S-phase and encounter the G2/M checkpoint.

Mechanistic Grounding: The "Why" of Incubation Time

To optimize the assay, one must understand the molecular target. DA-3003-2 targets Cdc25 phosphatases (specifically Cdc25B and Cdc25C).

The Signaling Pathway

In a proliferation-competent cell, the transition from G2 phase to Mitosis (M phase) is gated by the Cdc2 (CDK1)/Cyclin B complex. This complex is held in an inactive state by phosphorylation at Threonine 14 and Tyrosine 15.

  • Normal State: Cdc25 phosphatase removes these inhibitory phosphates, triggering Mitosis.

  • DA-3003-2 Treatment: Inhibits Cdc25.[1][2] The inhibitory phosphates remain on Cdc2. The cell arrests at the G2/M border and eventually undergoes apoptosis due to mitotic catastrophe or prolonged arrest.

Visualization of Mechanism

The following diagram illustrates the specific blockade point of DA-3003-2, highlighting why the cell must reach the G2/M boundary for the drug to take effect.

G DA DA-3003-2 (Inhibitor) Cdc25 Cdc25 Phosphatase (Target) DA->Cdc25 Inhibits Cdc2_Inactive Cdc2/Cyclin B (Inactive/Phosphorylated) Cdc25->Cdc2_Inactive Dephosphorylates Cdc2_Active Cdc2/Cyclin B (Active/Dephosphorylated) Cdc2_Inactive->Cdc2_Active Blocked by Lack of Cdc25 Arrest G2/M Arrest & Apoptosis Cdc2_Inactive->Arrest Accumulation Mitosis Mitosis Entry (Proliferation) Cdc2_Active->Mitosis Triggers

Figure 1: Mechanism of Action for DA-3003-2. The compound prevents the activation of the Mitotic Driver (Cdc2), forcing cells into G2/M arrest.

Critical Experimental Variables

Cell Cycle Doubling Time

Since DA-3003-2 is cell-cycle specific , the assay duration must exceed the doubling time of the specific cell line used.

  • Example (PC-3 Prostate Cancer Cells): Doubling time is approximately 24–30 hours.

  • Implication: A 24-hour assay only allows ~1 cycle. Many cells may not reach the G2 checkpoint in this window. A 48-hour incubation (approx. 2 cycles) ensures the majority of the population encounters the drug-induced blockade.

Compound Stability vs. Exposure

DA-3003-2 is a quinone derivative (NSC663285). While generally stable in DMSO, its half-life in serum-containing media can vary.

  • Recommendation: Do not extend beyond 72 hours without refreshing media/drug, as degradation products may cause off-target toxicity.

Optimized Assay Protocol

This protocol uses a luminescent ATP-based readout (e.g., CellTiter-Glo®) for superior sensitivity over tetrazolium salts (MTT/MTS) when measuring G2/M arrest, as mitochondrial activity can remain high even in arrested cells.

Reagents & Preparation
  • Test Article: DA-3003-2 (Stock: 10 mM in DMSO). Store at -20°C.

  • Cell Line: PC-3 (Human Prostate Adenocarcinoma) or HeLa.

  • Control: Staurosporine (Positive Cell Death Control) or Nocodazole (G2/M Control).

Step-by-Step Methodology
Step 1: Cell Seeding (Day 0)
  • Harvest cells and count viability (>95% required).

  • Seed 3,000 to 5,000 cells/well in 96-well white-walled plates (for luminescence).

  • Volume: 90 µL per well.

  • Incubation: Allow cells to adhere overnight (16–24 hours) at 37°C, 5% CO₂. Crucial: Do not treat immediately after seeding.

Step 2: Compound Addition (Day 1)
  • Prepare a 5x concentration series of DA-3003-2 in culture media.

    • Suggested Range: 0.1 µM to 100 µM (Final).

    • Literature IC50 Reference: ~5 µM in PC-3 cells [1].[1]

  • Add 10 µL of 5x compound to the 90 µL of cells.

  • Vehicle Control: 0.1% DMSO final concentration (must match highest drug solvent).

Step 3: Incubation (The Variable)
  • Incubate plates at 37°C, 5% CO₂.

  • Optimal Duration: 48 Hours.

    • Note: If testing slow-growing lines (doubling time >40h), extend to 72 or 96 hours.

Step 4: Readout (Day 3)
  • Equilibrate plates to Room Temperature (RT) for 30 mins.

  • Add 100 µL of ATP detection reagent.

  • Shake orbitally for 2 minutes; incubate 10 mins at RT to stabilize signal.

  • Measure Luminescence (RLU).

Workflow Visualization

Workflow Seed Seed Cells (Day 0) 3k-5k/well Attach Attachment 16-24h Seed->Attach Treat Add DA-3003-2 (Day 1) 0.1 - 100 µM Attach->Treat Incubate Incubation 48 Hours (Optimal) Treat->Incubate Read ATP Assay (Day 3) Luminescence Incubate->Read

Figure 2: Optimized 48-Hour Assay Workflow for DA-3003-2.

Data Interpretation & Expected Results

When analyzing the data, expect a sigmoidal dose-response curve . Calculating the IC50 shift between time points is a powerful validation method.

Time-Dependent IC50 Shift

The table below summarizes expected IC50 shifts for a cell-cycle inhibitor like DA-3003-2 in PC-3 cells.

Incubation TimeExpected IC50 (µM)Physiological StatusInterpretation
24 Hours > 20 µM (or Inactive)Cells completed <1 cycle.False Negative: Drug has not had time to arrest enough cells.
48 Hours ~ 5.0 µM Cells completed ~2 cycles.Optimal: Robust G2/M arrest and subsequent apoptosis.
72 Hours < 3.0 µMCells completed >2 cycles.High Sensitivity: Risk of non-specific toxicity or media depletion effects.
Acceptance Criteria

For the assay to be valid:

  • Z-Factor: > 0.5.

  • Vehicle Control (DMSO): Must show <10% cytotoxicity compared to Media Only.

  • Positive Control (Staurosporine): Must show >90% cell kill.

References

  • National Cancer Institute (NCI). (2015). NCI-60 Screening Methodology. Developmental Therapeutics Program. Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Ace Therapeutics. (n.d.). DA 3003-2 Product Information. Retrieved from [Link]

Sources

Application Note: In Vivo Evaluation of Cdc25 Phosphatase Inhibitor NSC 663285 (DA 3003-2) in Human Cancer Xenografts

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Mechanism of Action

Compound Overview

NSC 663285 (Chemical Name: 7-chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione), also known as DA 3003-2 , is a synthetic quinolinedione derivative.[1][2][3][4][5][6][7][8] It functions as a potent inhibitor of the Cdc25 dual-specificity phosphatases , specifically targeting Cdc25B and Cdc25C. These phosphatases are critical regulators of the eukaryotic cell cycle, removing inhibitory phosphates from Cyclin-Dependent Kinases (CDKs) to promote cell cycle progression.[5][7]

Unlike its regioisomer NSC 663284 (DA 3003-1), which is a more potent pan-Cdc25 inhibitor, NSC 663285 exhibits distinct structure-activity relationships (SAR) and is often utilized to dissect the specific contributions of Cdc25 isoforms to tumor survival.

Mechanism of Action (MoA)

NSC 663285 exerts its antitumor effects by inhibiting the phosphatase activity of Cdc25.

  • Normal Physiology: Cdc25 dephosphorylates CDK1 (Cdc2) at Thr14 and Tyr15, activating the Cyclin B1-CDK1 complex and driving the cell from G2 phase into Mitosis (M phase).[7]

  • Inhibition: NSC 663285 blocks this dephosphorylation.

  • Consequence: CDK1 remains in an inactive, hyperphosphorylated state. This triggers a G2/M checkpoint arrest , preventing tumor cell division and eventually inducing apoptosis in sensitized cancer lines (e.g., PC-3 prostate cancer cells).

Pathway Visualization

MoA NSC NSC 663285 (DA 3003-2) Cdc25 Cdc25 Phosphatase (Active) NSC->Cdc25 Inhibits CDK1_Active CDK1-Cyclin B (Active/Dephosphorylated) Cdc25->CDK1_Active Catalyzes CDK1_Phos CDK1-Cyclin B (Inactive/Hyperphosphorylated) CDK1_Phos->CDK1_Active Dephosphorylation (Blocked) Arrest G2/M Arrest & Apoptosis CDK1_Phos->Arrest Accumulation leads to G2M G2 to M Phase Transition CDK1_Active->G2M Promotes

Figure 1: Mechanism of Action.[1][3][5][6][7] NSC 663285 inhibits Cdc25, preventing CDK1 activation and causing G2/M arrest.

Part 2: Pre-Clinical Formulation & Preparation

Critical Note on Solubility: Quinolinediones are hydrophobic. Improper formulation leads to precipitation in the bloodstream (embolism risk) or poor bioavailability. The following Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) protocol is recommended over simple DMSO/Saline mixtures for IV administration.

Reagents Required
  • NSC 663285 (Powder): Store at -20°C, desiccated.

  • DMSO (Dimethyl Sulfoxide): Sterile, cell-culture grade.

  • SBE-β-CD (Captisol®): Solubilizing agent.

  • 0.9% Saline (NaCl): Sterile vehicle.

Formulation Protocol (Target: 5 mg/kg dose)

This protocol prepares a working solution for Intravenous (IV) injection.

StepActionTechnical Rationale
1 Prepare Vehicle Dissolve 2.0 g SBE-β-CD in 10 mL 0.9% Saline (20% w/v solution). Filter sterilize (0.22 µm).
2 Prepare Stock Dissolve NSC 663285 in 100% DMSO to a concentration of 37.5 mg/mL .
3 Dilution Slowly add 100 µL of DMSO Stock to 900 µL of the 20% SBE-β-CD vehicle. Vortex immediately.
4 Final Specs Conc: 3.75 mg/mL.[3] Solvent Ratio: 10% DMSO / 90% Vehicle.[3] Appearance: Clear yellow/orange solution.
5 Stability Use within 30 minutes of preparation to avoid precipitation.

Part 3: In Vivo Xenograft Protocol

Experimental Design Strategy

Given the rapid metabolism of quinolinediones (half-life < 10 min in mice for the analog NSC 663284), Intravenous (IV) administration is required to achieve peak plasma concentrations (Cmax) sufficient to inhibit Cdc25 in the tumor.

  • Tumor Model: PC-3 (Human Prostate Carcinoma) or HT-29 (Human Colon Carcinoma).

  • Mouse Strain: Male BALB/c Nude (Nu/Nu) or SCID mice (6-8 weeks old).

  • Group Size: n=8-10 mice per group (Power > 0.8 for 30% tumor growth inhibition).

Step-by-Step Workflow
Phase I: Tumor Inoculation
  • Harvest PC-3 cells in exponential growth phase (approx. 70-80% confluence).

  • Resuspend cells in 50% Matrigel / 50% PBS at a density of

    
     cells per 100 µL.
    
  • Inject 100 µL subcutaneously (SC) into the right flank of the mouse.

  • Staging: Monitor tumor growth until volume reaches 100–150 mm³ (approx. 2–3 weeks).

Phase II: Treatment Schedule

Randomize mice into groups when tumors reach target size.

GroupTreatmentDoseRouteSchedule
1 (Vehicle) 10% DMSO / 20% SBE-β-CDN/AIV (Tail Vein)Q4D x 3 (Days 0, 4, 8)
2 (Low Dose) NSC 6632855 mg/kgIV (Tail Vein)Q4D x 3
3 (High Dose) NSC 66328510 mg/kgIV (Tail Vein)Q4D x 3

Note: Dosing volume is typically 10 mL/kg (e.g., 200 µL for a 20g mouse).

Phase III: Monitoring & Endpoints
  • Tumor Measurement: Measure length (L) and width (W) via digital calipers every 2-3 days.

    • Formula:

      
      
      
  • Body Weight: Weigh mice daily during treatment to monitor toxicity.

    • Stop Rule: >15% body weight loss mandates euthanasia.

  • Study Termination: When control tumors reach 1500–2000 mm³ or ulceration occurs.

Experimental Workflow Diagram

Protocol cluster_0 Preparation cluster_1 Treatment Phase (Q4D x 3) cluster_2 Analysis Formulation Formulate NSC 663285 (10% DMSO / 90% SBE-β-CD) Randomization Randomize Mice (Tumor Vol: 100-150 mm³) Formulation->Randomization Dosing IV Injection (Tail Vein) Randomization->Dosing Monitoring Measure Tumor & BW (Every 2-3 Days) Dosing->Monitoring Cycle Repeats Monitoring->Dosing Calc Calculate T/C% & Log Cell Kill Monitoring->Calc End of Study Histo Histology (p-CDK1 / Cleaved Caspase-3) Calc->Histo

Figure 2: In Vivo Study Workflow. From formulation to endpoint analysis.

Part 4: Data Analysis & Interpretation[4]

Efficacy Metrics

To validate the activity of NSC 663285, calculate the T/C Ratio (Treatment/Control) on the final day of the study.



  • Active: T/C

    
     42%
    
  • Inactive: T/C > 42%

Pharmacodynamic Biomarkers (Validation)

Since NSC 663285 targets Cdc25, efficacy must be correlated with mechanism. Harvest tumors 2-4 hours post-last dose for Western Blot or IHC analysis:

  • Positive Marker: Increased Phospho-CDK1 (Tyr15) .[3] (Inhibition of Cdc25 prevents removal of this phosphate).

  • Apoptosis Marker: Increased Cleaved Caspase-3 .

Troubleshooting & Optimization
ObservationRoot CauseCorrective Action
Precipitation in Syringe Incompatible vehicle or temp drop.Ensure SBE-β-CD is used. Keep solution at RT. Inject slowly.
Rapid Weight Loss Off-target toxicity (ROS generation).Reduce dose to 3 mg/kg or extend interval to Q7D.
No Tumor Regression Rapid metabolic clearance.Quinolinediones are rapidly metabolized by liver reductases. Consider intratumoral injection for proof-of-concept or continuous infusion.

References

  • Nemoto, K. et al. (2010).[5][7] G2/M accumulation in prostate cancer cell line PC-3 is induced by Cdc25 inhibitor 7-chloro-6-(2-morpholin-4-ylethylamino) quinoline-5, 8-dione (DA 3003-2).[5][7] Experimental and Therapeutic Medicine.[1][5][7]

  • Lazo, J. S. et al. (2001). Discovery and biological evaluation of a new family of potent inhibitors of the dual specificity protein phosphatase Cdc25.[7] Journal of Medicinal Chemistry.

  • Coles, B. F. et al. (2011). Pharmacology and antitumor activity of a quinolinedione Cdc25 phosphatase inhibitor DA3003-1 (NSC 663284). Cancer Chemotherapy and Pharmacology.[4]

  • MedChemExpress. DA 3003-2 Product Information and Solubility Protocol.

Sources

preparing DA-3003-2 stock solutions for in vitro experiments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of DA-3003-2 Handling

DA-3003-2 (NSC 663285) is a potent, cell-permeable Cdc25 phosphatase inhibitor . It functions by selectively inhibiting Cdc25B (IC₅₀ ≈ 0.82 µM), a dual-specificity phosphatase critical for cell cycle progression.[1] By preventing the dephosphorylation of Cdk1 (Cdc2) at the inhibitory Thr14 and Tyr15 residues, DA-3003-2 induces G2/M phase arrest , making it a vital tool in oncology research, particularly for prostate cancer models (e.g., PC-3 cells).

However, like many quinolinedione derivatives, DA-3003-2 exhibits low aqueous solubility and susceptibility to oxidative degradation. Improper stock solution preparation often leads to "silent precipitation"—micro-crystals that form upon addition to culture media—resulting in erratic IC₅₀ values, false negatives in viability assays, and non-reproducible data.

This guide provides a rigorous, field-proven protocol for preparing, storing, and diluting DA-3003-2 to ensure maximum biological activity and experimental reproducibility.

Physicochemical Profile & Solubility Data

Before handling, verify the compound identity and properties.[2] DA-3003-2 is distinct from its regioisomer DA-3003-1 (NSC 663284).

PropertySpecification
Compound Name DA-3003-2
Synonym NSC 663285
CAS Number 383907-47-9
Chemical Formula C₁₅H₁₆ClN₃O₃
Molecular Weight 321.76 g/mol
Appearance Red to reddish-brown solid
Primary Solvent DMSO (Dimethyl sulfoxide)
Solubility (DMSO) Up to 10 mM (clear solution); may require warming/sonication
Solubility (Water) Insoluble (requires carrier or co-solvent)
Storage (Solid) -20°C, desiccated, protected from light
Storage (Stock) -20°C or -80°C in single-use aliquots (stable ~1-3 months)

Mechanism of Action (Visualized)

DA-3003-2 acts as a checkpoint brake. The following diagram illustrates the signaling node targeted by the compound.

G DA3003 DA-3003-2 (Inhibitor) Cdc25 Cdc25 Phosphatase (Cdc25A/B/C) DA3003->Cdc25 Inhibits Arrest Cell Cycle Arrest (G2/M Block) DA3003->Arrest Induces Cdk1_Inact Cdk1-Cyclin B (Inactive, p-Tyr15) Cdc25->Cdk1_Inact Dephosphorylates Cdk1_Act Cdk1-Cyclin B (Active) Cdk1_Inact->Cdk1_Act Activation blocked by DA-3003-2 G2M G2/M Phase Progression Cdk1_Act->G2M Promotes

Figure 1: Mechanism of Action. DA-3003-2 inhibits Cdc25, preventing the dephosphorylation of Cdk1-Cyclin B, thereby locking cells in the G2/M phase.

Protocol: Preparation of 10 mM Stock Solution

Objective: Prepare 1 mL of a 10 mM (10 mmol/L) Master Stock Solution in DMSO.

Materials Required
  • DA-3003-2 (Solid powder).

  • Anhydrous DMSO (Cell culture grade, ≥99.9%).

  • Amber glass vials (Borosilicate, screw cap with PTFE liner). Note: Avoid plastic tubes for long-term storage of hydrophobic stocks to prevent leaching.

  • Analytical balance (Readability 0.01 mg).

  • Vortex mixer and Sonicator bath.[2]

Step-by-Step Procedure
  • Equilibration: Allow the vial of DA-3003-2 powder to equilibrate to room temperature (approx. 15-20 mins) before opening. This prevents condensation from forming inside the hygroscopic vial.

  • Weighing:

    • Target Mass for 1 mL of 10 mM solution: 3.22 mg .

    • Calculation:

      
      
      
    • Tip: If weighing exactly 3.22 mg is difficult, weigh a larger amount (e.g., 5-10 mg) and adjust the DMSO volume accordingly.

    • Volume Formula:

      
      
      
  • Solubilization:

    • Add the calculated volume of Anhydrous DMSO to the vial.

    • Vortex vigorously for 30 seconds.

    • Critical Step: If the solution is not perfectly clear (red/brown), sonicate in a water bath at room temperature for 5–10 minutes. Inspect visually for particulates.[2]

  • Aliquoting & Storage:

    • Dispense into small aliquots (e.g., 20–50 µL) into sterile amber vials or PCR tubes.

    • Store at -20°C (short term) or -80°C (long term).

    • Shelf Life: Stable for up to 3 months at -80°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

Protocol: Working Solution & Serial Dilution

Challenge: DA-3003-2 is hydrophobic. Direct addition of high-concentration DMSO stock to aqueous media can cause immediate precipitation ("crashing out"). Solution: Use an Intermediate Dilution Step to lower the DMSO concentration stepwise.

Experimental Design Example
  • Target Final Concentration: 10 µM (in cell well).

  • Final Volume per Well: 1 mL (1000 µL).

  • Max Tolerated DMSO: 0.1% (v/v).[2]

Dilution Workflow (Visualized)

Dilution Stock Master Stock (10 mM in DMSO) Inter Intermediate Stock (100 µM) 100x Concentrated Stock->Inter 1. Dilute 1:100 (e.g., 10 µL Stock + 990 µL Media/PBS) Well Final Assay Well (10 µM DA-3003-2) 0.1% DMSO Inter->Well 2. Add 10% Volume (e.g., 100 µL Inter + 900 µL Cells) Media Cell Culture Media (Pre-warmed) Media->Inter

Figure 2: Two-Step Dilution Strategy. This method prevents precipitation shock and ensures accurate final concentrations.

Dilution Table (for 10 mM Stock)
Desired Final Conc. (µM)Step 1: Intermediate Prep (100x)Step 2: Addition to CellsFinal DMSO %
30 µM 30 µL Stock + 970 µL MediaAdd 10 µL of Inter. to 990 µL Cells0.1%
10 µM 10 µL Stock + 990 µL MediaAdd 10 µL of Inter. to 990 µL Cells0.1%
1 µM 1 µL Stock + 999 µL MediaAdd 10 µL of Inter. to 990 µL Cells0.1%
0.3 µM Dilute 1 µM Inter. 1:3.3Add 10 µL of Inter. to 990 µL Cells0.1%

Note: If higher DMSO tolerance (0.5%) is acceptable, you may dilute the stock 1:200 directly, but the intermediate step is safer for sensitive lines like PC-3.

Quality Control & Troubleshooting

IssueObservationRoot CauseCorrective Action
Precipitation Cloudy media or crystals under microscope (40x).Stock concentration too high or rapid addition to cold media.Warm media to 37°C before adding drug.[2] Use the intermediate dilution step.
Loss of Potency IC₅₀ shifts > 2-fold.[3]Hydrolysis or Oxidation.Use fresh aliquots. Ensure storage is -80°C and desiccant is active.
Cytotoxicity Cell death in vehicle control.DMSO toxicity.Keep final DMSO < 0.1%.[2] Include a "DMSO-only" control group.
Color Change Stock turns dark brown/black.Oxidation.Discard immediately. DA-3003-2 is a quinone; it is redox-active.

Safety & Handling

  • Hazard: DA-3003-2 is a bioactive inhibitor.[4] Handle with PPE (gloves, lab coat, safety glasses).

  • Disposal: Dispose of as hazardous chemical waste.

  • Light Sensitivity: Quinolinediones can be photosensitive. Perform dilutions in low light or biosafety cabinets with the sash light off if possible.

References

  • Han, S., et al. "G2/M accumulation in prostate cancer cell line PC-3 is induced by Cdc25 inhibitor 7-chloro-6-(2-morpholin-4-ylethylamino) quinoline-5, 8-dione (DA 3003-2)." Experimental and Therapeutic Medicine, 2010.[5] Available at: [Link]

  • Vogt, A., et al. "Automated image-based phenotypic analysis in zebrafish embryos." Developmental Dynamics, 2009. (Contextual reference for quinolinedione handling in screening).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting DA-3003-2 Precipitation in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for DA-3003-2. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for precipitation issues encountered when working with DA-3003-2 in aqueous buffers. As a potent and selective Cdc25 inhibitor, understanding the solubility characteristics of DA-3003-2 is critical for reliable experimental outcomes.[1][2] This document provides a series of frequently asked questions (FAQs) and detailed troubleshooting workflows to address common challenges.

Understanding the Challenge: The Physicochemical Nature of DA-3003-2

DA-3003-2 (also known as NSC663285) is a quinoline-5,8-dione derivative.[3][4] Compounds with this scaffold are often characterized by low aqueous solubility due to their relatively planar and hydrophobic structures.[5] The quinone moiety also presents potential for chemical reactivity, including redox cycling and susceptibility to nucleophilic attack, which can be influenced by buffer composition and pH.[6][7] This inherent low solubility is a primary contributor to precipitation when transitioning from a concentrated stock in an organic solvent, such as dimethyl sulfoxide (DMSO), to a predominantly aqueous experimental buffer.

Frequently Asked Questions (FAQs) & Troubleshooting Workflows

FAQ 1: My DA-3003-2 precipitated immediately upon dilution into my aqueous buffer. What is the primary cause and how can I prevent this?
  • Immediate Cause: This is a classic example of a compound "crashing out" of solution. It occurs when the concentration of the highly soluble organic stock solution (typically DMSO) is rapidly diluted in an aqueous buffer where the compound has very low solubility. The aqueous environment cannot maintain the drug in a dissolved state, leading to aggregation and precipitation.

  • Troubleshooting Workflow:

    • Lower the Final Concentration: The most straightforward approach is to reduce the final working concentration of DA-3003-2 in your assay. The antiproliferative activity of DA-3003-2 has been observed in the low micromolar range (e.g., IC50 of 5 µM in PC-3 cells), so high concentrations may not be necessary for your experiment.[2]

    • Optimize the Dilution Method: Instead of a single, large dilution step, try a serial dilution. This gradual reduction in the organic solvent concentration can sometimes prevent abrupt precipitation.

    • Increase the Percentage of Co-solvent: If your experimental system can tolerate it, increasing the final percentage of DMSO may be an option. However, be mindful that high concentrations of DMSO can affect cellular health and enzyme activity. It is recommended to keep the final DMSO concentration below 2%.[1]

    • Utilize a Solubility Enhancer: For applications requiring higher concentrations, the use of a solubility-enhancing excipient is recommended. A proven method involves the use of sulfobutylether-β-cyclodextrin (SBE-β-CD).[2]

      • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can encapsulate poorly soluble drug molecules, like DA-3003-2, increasing their apparent solubility in aqueous solutions.[8]

    dot

    G A Precipitation Observed B Reduce Final Concentration A->B C Serial Dilution A->C D Increase Co-solvent (e.g., DMSO) A->D E Use Solubility Enhancer (e.g., SBE-β-CD) A->E F Successful Solubilization B->F C->F D->F E->F

    Caption: Initial Troubleshooting Steps for DA-3003-2 Precipitation.

FAQ 2: I am using a recommended solubilization protocol with SBE-β-CD, but I am still observing some precipitation. What should I do?
  • Potential Causes:

    • Incomplete dissolution of the SBE-β-CD or the DA-3003-2 stock.

    • The buffer composition itself is interacting negatively with the formulation.

    • Suboptimal temperature during preparation.

  • Troubleshooting Protocol:

    • Ensure Complete Initial Dissolution:

      • Confirm that your SBE-β-CD is fully dissolved in saline or your buffer of choice before adding the DA-3003-2 DMSO stock. The solution should be clear.

      • When adding the DA-3003-2 stock to the SBE-β-CD solution, vortex or mix thoroughly and immediately.

    • Gentle Warming and Sonication: As recommended by the supplier, gentle warming (e.g., to 37°C) and/or sonication in a water bath can aid in dissolving any small precipitates that may have formed.[2]

    • Buffer Component Check: High concentrations of certain salts can sometimes lead to a "salting-out" effect, reducing the solubility of other components.[9] If your buffer has a very high ionic strength, consider preparing the DA-3003-2/SBE-β-CD solution in a lower ionic strength buffer or saline and then adding it to your final experimental buffer.

Experimental Protocols

Protocol 1: Preparation of a Solubilized DA-3003-2 Working Solution using SBE-β-CD

This protocol is adapted from supplier recommendations and is designed to achieve a clear solution of ≥ 3.75 mg/mL.[2]

Materials:

  • DA-3003-2 solid

  • DMSO (high purity, anhydrous)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Saline (0.9% NaCl) or desired aqueous buffer

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator water bath (optional)

  • Warming block or water bath (optional)

Procedure:

  • Prepare a 20% (w/v) SBE-β-CD Solution:

    • Weigh 200 mg of SBE-β-CD powder.

    • Add it to a sterile container with 1 mL of saline or your chosen buffer.

    • Vortex or stir until the SBE-β-CD is completely dissolved and the solution is clear. This solution can be stored at 4°C for up to one week.[2]

  • Prepare a Concentrated DA-3003-2 Stock in DMSO:

    • Prepare a 37.5 mg/mL stock solution of DA-3003-2 in high-purity DMSO. Ensure the compound is fully dissolved. This stock solution should be stored at -20°C or -80°C as recommended.[2]

  • Prepare the Final Working Solution:

    • To prepare 1 mL of a 3.75 mg/mL DA-3003-2 working solution, add 100 µL of the 37.5 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD solution.

    • Immediately vortex the solution vigorously for at least 30 seconds to ensure thorough mixing.

  • Troubleshooting Persistent Precipitation:

    • If a slight precipitate is still visible, warm the solution to 37°C for 5-10 minutes.

    • Alternatively, or in addition, place the tube in a sonicator water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear before use.

G cluster_0 Step 1: Prepare SBE-β-CD Solution cluster_1 Step 2: Prepare DMSO Stock cluster_2 Step 3: Prepare Final Solution cluster_3 Step 4: Troubleshooting A Weigh 200 mg SBE-β-CD B Add 1 mL Saline/Buffer A->B C Vortex until clear B->C E Add 100 µL DMSO Stock to 900 µL SBE-β-CD Solution C->E D Dissolve DA-3003-2 in DMSO (37.5 mg/mL) D->E F Vortex Immediately E->F G Visually Inspect F->G H Precipitate Visible G->H K Clear Solution G->K No Precipitate I Warm to 37°C H->I J Sonicate H->J I->K J->K

Sources

Technical Support Center: Optimizing DA-3003-2 Stability in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Product: DA-3003-2 (NSC 663285) Class: Selective Cdc25 Phosphatase Inhibitor Primary Application: Cell Cycle Arrest (G2/M Phase), Antiproliferative Assays[1]

Part 1: The Stability Paradox (Expert Insight)

From the Desk of the Senior Application Scientist:

Researchers often report inconsistent IC50 values (ranging from 0.3 to 30 µM) when using DA-3003-2. The root cause is rarely the compound's intrinsic potency, but rather a failure to manage its physicochemical volatility in aqueous environments.

DA-3003-2 possesses a quinonoid-type scaffold. While this structure is essential for inhibiting the Cdc25 catalytic domain, it introduces three specific stability challenges in cell culture media:

  • "Solvent Shock" Precipitation: DA-3003-2 is highly hydrophobic. Direct addition of a high-concentration DMSO stock into aqueous media often causes immediate, microscopic precipitation ("crashing out") that is invisible to the naked eye but drastically reduces bioavailable concentration.

  • Thiol-Conjugation: The quinone moiety is electrophilic. It can rapidly react with nucleophiles, specifically the free thiols found in serum (FBS/BSA) and media supplements (Glutathione, Cysteine). This effectively "scavenges" the drug before it reaches the cell.

  • Redox Cycling: In the presence of oxygen and transition metals (common in media), quinones can undergo redox cycling, generating ROS. While ROS generation is part of the antiproliferative mechanism, premature oxidation in the media bottle leads to compound degradation.

The following guide transforms these chemical liabilities into a controllable experimental protocol.

Part 2: Troubleshooting Guide & FAQs

Category 1: Solubility & Precipitation

Q: I see a fine precipitate when I add DA-3003-2 to my media. How do I fix this? A: You are likely experiencing "Solvent Shock." This occurs when the hydrophobic compound transitions too rapidly from 100% DMSO to >99% water.

  • The Fix: Do not pipette directly from the stock vial into the media bottle. Use the Intermediate Dilution Protocol (see Part 3).

  • The Check: If the media turns turbid, the compound has already precipitated.[2] Vortexing will not re-dissolve it. You must discard and restart.

Q: Can I use ethanol instead of DMSO? A: Not recommended. While DA-3003-2 has some solubility in ethanol, ethanol evaporates faster than DMSO in 37°C incubators, leading to "edge effects" and concentration shifts in plate assays. DMSO (0.1% - 0.5% final concentration) remains the gold standard carrier.

Category 2: Potency & Stability

Q: My IC50 values shifted 5-fold compared to last week. Is the drug degrading? A: If the dry powder was stored correctly (-20°C, desiccated), the issue is likely Serum-Binding .

  • Mechanism: Variations in FBS batches (specifically BSA content) alter the amount of "free" drug.

  • The Fix: Standardize your FBS lot. Alternatively, perform a "Serum-Free Pulse" experiment: treat cells in serum-free media for 2-4 hours to allow uptake, then supplement with serum.

Q: Can I prepare a 10x working solution in media and store it at 4°C for the week? A: Absolutely not.

  • Reasoning: In aqueous media, DA-3003-2 is susceptible to hydrolysis and nucleophilic attack by amino acids.

  • Rule: "Fresh Only." Working solutions must be prepared immediately before addition to cells. Stability in complete media (containing FBS) is <4 hours at room temperature.

Q: The media changed color after adding DA-3003-2. Is this contamination? A: It is likely Redox Activity , not contamination. Quinones can alter the redox potential of the media, sometimes affecting phenol red indicators. However, if the color shift is drastic (e.g., bright yellow or dark brown), it indicates significant oxidation of the compound. Protect the media from light during incubation.

Part 3: Validated Experimental Protocols

Protocol A: The "Step-Down" Dilution Method

Purpose: To prevent precipitation during the transition from DMSO to Aqueous Media.

  • Prepare Master Stock: Dissolve DA-3003-2 powder in high-grade DMSO to 10 mM . Aliquot and store at -20°C.

  • Prepare Intermediate Stock (100x):

    • Dilute the Master Stock 1:10 using pure DMSO (not water) to create a 1 mM Intermediate Stock.

    • Why? Keeping the compound in DMSO maintains solubility while lowering concentration.

  • The "Slow-Drop" Addition:

    • Place your culture media on a magnetic stirrer (low speed) or vortex gently.

    • Add the Intermediate Stock dropwise to the media to reach the final 1x concentration (e.g., 10 µM).

    • Crucial: Ensure the final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.

Protocol B: The "Spin-Down" Bioavailability Check

Purpose: To verify that the drug is actually in solution and not precipitated.

  • Prepare your final working solution (e.g., 10 µM in Media).

  • Split the sample into two tubes: Tube A and Tube B .

  • Tube A (Total): Keep at room temperature.

  • Tube B (Soluble): Centrifuge at 15,000 x g for 10 minutes to pellet any micro-precipitates.

  • Carefully harvest the supernatant from Tube B without disturbing the pellet.

  • Validation: Measure the absorbance (UV-Vis) of Tube A vs. Tube B supernatant.

    • If Absorbance(B) is <90% of Absorbance(A), significant precipitation has occurred. Do not proceed with cell treatment.

Part 4: Visualization & Data

Figure 1: Stability & Solubility Decision Logic

DA3003_Workflow Start Start: DA-3003-2 Powder DMSO_Stock Dissolve in DMSO (10 mM) Store -20°C Start->DMSO_Stock Dilution_Choice Dilution Strategy DMSO_Stock->Dilution_Choice Direct_Add Direct Addition to Media (Risk: Shock Precip) Dilution_Choice->Direct_Add Not Recommended Step_Down Step-Down Protocol (Intermediate DMSO Step) Dilution_Choice->Step_Down Recommended Media_Mix Final Mix in Media (<0.5% DMSO) Direct_Add->Media_Mix Step_Down->Media_Mix Check_Turbidity Turbidity Check Media_Mix->Check_Turbidity Centrifuge_Test Protocol B: High-Speed Spin Test Check_Turbidity->Centrifuge_Test Clear Fail Discard & Restart Check_Turbidity->Fail Cloudy Success Proceed to Assay (Use within 30 mins) Centrifuge_Test->Success >90% Recovery Centrifuge_Test->Fail <90% Recovery

Caption: Decision tree for solubilizing DA-3003-2, highlighting the critical "Step-Down" method to avoid precipitation.

Table 1: Stability Profile of DA-3003-2
ParameterConditionStability StatusRecommendation
Solid State -20°C, DesiccatedHigh (>1 Year)Keep protected from moisture.
DMSO Stock -20°C, 10 mMModerate (3-6 Months)Avoid repeated freeze-thaw cycles.
Media (Serum-Free) 37°C, AqueousLow (<6 Hours)Prepare immediately before use.
Media (+10% FBS) 37°C, AqueousVery Low (<2 Hours)Serum proteins bind/inactivate drug.
Light Exposure Ambient LightSensitiveUse amber tubes or foil wrap.

References

  • PubChem. Compound Summary for CID 5389209 (NSC 663284 / DA-3003-1 Analog). Retrieved from [Link]

  • ResearchGate. Discussions on Solubility of Hydrophobic Drugs in Cell Culture Media. Retrieved from [Link]

Sources

optimizing DA-3003-2 dosage for minimal cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Cytotoxicity in Normal Cells while Maintaining Antitumor Efficacy

Compound ID: DA-3003-2 (NSC 663285) Pharmacological Class: Cdc25 Phosphatase Inhibitor (Quinonedione derivative) Target Mechanism: G2/M Cell Cycle Arrest via Cdc25 inhibition / CDK1 hyperphosphorylation

Introduction: The Therapeutic Window Challenge

Welcome to the DA-3003-2 Technical Support Hub. As a Senior Application Scientist, I understand the precise challenge you are facing. DA-3003-2 is a potent Cdc25 inhibitor .[1] Its mechanism relies on preventing the dephosphorylation of CDK1 (Cdc2), thereby locking cells in the G2/M phase.

The Problem: Cdc25 is essential for all dividing cells, not just cancer cells. If your normal fibroblasts or epithelial controls are dying alongside your tumor models, your assay conditions likely fail to exploit the differential cell cycle dependency between the two.

This guide moves beyond standard "dose-response" curves to help you engineer an assay that maximizes the Selectivity Index (SI) .

Module 1: Pre-Experiment Verification (The "False Toxicity" Check)

Before assuming biological toxicity, we must rule out physicochemical artifacts common with quinone-based derivatives like DA-3003-2.

Troubleshooting Guide: Solubility & Vehicle Effects
SymptomProbable CauseCorrective Action
Precipitation in Well Hydrophobicity: DA-3003-2 is lipophilic. At >10 µM in aqueous media, micro-precipitates form, causing physical stress to cells (false cytotoxicity).Protocol: Pre-dilute in DMSO to 1000x stock. Ensure final DMSO concentration is <0.5% (v/v).[2] Sonicate the stock solution before adding to media.
Immediate Cell Death (<2 hrs) Osmotic/pH Shock: Direct addition of high-concentration stock to the well.[2]Protocol: Perform serial dilutions in culture media (2x concentration) first, then add equal volume to cells. Never add 100% DMSO stock directly to the well.
High Background in Control Vehicle Toxicity: Normal cells are often more sensitive to DMSO than cancer lines.[2]Validation: Run a "Vehicle Only" control (0.5% DMSO). If viability <90%, lower DMSO to 0.1%.[2]

Module 2: Optimizing the Therapeutic Index (The "Sweet Spot")

To spare normal cells, you must exploit their ability to enter Quiescence (G0) . Cancer cells, driven by oncogenes (e.g., MYC, RAS), cannot easily exit the cell cycle and are therefore obligate targets for Cdc25 inhibition.

Protocol: Density-Dependent Protection

Hypothesis: Normal cells (e.g., HFF-1, MCF-10A) exhibit contact inhibition. When confluent, they downregulate Cdc25 and enter G0, rendering them resistant to DA-3003-2. Cancer cells (e.g., PC-3, HeLa) continue proliferating and remain sensitive.

Step-by-Step Workflow:

  • Seeding (The Differential):

    • Normal Cells: Seed at High Density (e.g., 10,000 cells/well in 96-well) to achieve 100% confluency within 24 hours.

    • Cancer Cells: Seed at Log-Phase Density (e.g., 3,000 cells/well) to ensure active division during treatment.

  • Equilibration: Allow 24 hours for attachment. Ensure normal cells form a monolayer (Contact Inhibition).[2]

  • Treatment: Apply DA-3003-2 gradient (0.1 µM – 30 µM).

  • Readout: Measure viability (ATP or MTT) at 48 hours.

Expected Result: The IC50 for normal cells should shift right (increase) significantly compared to sub-confluent conditions, widening your Selectivity Index.

Module 3: Pulse-Dosing Strategy

Continuous exposure (48–72h) to Cdc25 inhibitors often leads to non-specific oxidative stress (ROS) caused by the quinone moiety.

Recommendation: Switch to Pulse-Recovery Dosing .

  • Logic: Cancer cells with defective checkpoints cannot recover from a transient G2/M block and will undergo apoptosis.[2] Normal cells with intact checkpoints can repair and resume cycling after drug washout.[2]

Protocol:

  • Pulse: Treat cells with DA-3003-2 for 6 hours (approx. 1/4 of a cell cycle).

  • Wash: Remove media, wash 2x with PBS (warm).[2]

  • Recovery: Add fresh, drug-free media.

  • Incubation: Incubate for an additional 42 hours.

  • Assay: Measure apoptosis (Caspase-3/7) or Viability.

Visualization: Mechanism & Optimization Logic

The following diagrams illustrate the mechanism of DA-3003-2 and the decision tree for troubleshooting toxicity.

DA3003_Mechanism cluster_0 Cancer Cell Vulnerability DA DA-3003-2 (Quinonedione) Cdc25 Cdc25 Phosphatase DA->Cdc25 Inhibits CDK1_P CDK1-Tyr15 (Hyperphosphorylated) Cdc25->CDK1_P Dephosphorylates CDK1_Active CDK1-Cyclin B (Active) CDK1_P->CDK1_Active Blocked by DA-3003-2 Arrest G2/M Arrest (Apoptosis) CDK1_P->Arrest Accumulation leads to Mitosis Mitosis Entry CDK1_Active->Mitosis Promotes Normal Normal Cell (G0/Quiescent) Normal->Cdc25 Low Expression Normal->Arrest Resistant

Caption: DA-3003-2 inhibits Cdc25, preventing CDK1 activation.[1] Cancer cells (high Cdc25) arrest and die; Normal cells (low Cdc25 in G0) are resistant.

Optimization_Workflow Start Start: High Cytotoxicity in Normal Cells Check_Solubility Check Solubility (Precipitation?) Start->Check_Solubility Solubility_Fix Dilute in DMSO <0.5% Sonicate Stock Check_Solubility->Solubility_Fix Yes Check_Density Check Cell Density Check_Solubility->Check_Density No Solubility_Fix->Check_Density Density_Fix Increase Normal Cell Seeding (Induce Contact Inhibition) Check_Density->Density_Fix Sub-confluent Check_Exposure Check Exposure Time Check_Density->Check_Exposure Confluent Density_Fix->Check_Exposure Pulse_Dose Switch to Pulse Dosing (6h Drug -> Wash -> 42h Recovery) Check_Exposure->Pulse_Dose Continuous (48h) Calc_SI Calculate Selectivity Index (IC50 Normal / IC50 Cancer) Check_Exposure->Calc_SI Already Pulsed Pulse_Dose->Calc_SI

Caption: Decision tree for troubleshooting high background toxicity in normal control lines.

Frequently Asked Questions (FAQ)

Q1: How do I calculate the Selectivity Index (SI) for DA-3003-2? A: The Selectivity Index is the ratio of the IC50 value in normal cells to the IC50 value in cancer cells.


[2][3]
  • Target: An SI > 2.0 is the minimum requirement for in vitro efficacy. An SI > 10.0 is ideal for drug development candidates.[2]

  • Example: If IC50 in HFF-1 (Normal) is 20 µM and IC50 in PC-3 (Cancer) is 5 µM, the SI is 4.0.

Q2: My colorimetric assay (MTT) shows high viability, but cells look dead. Why? A: DA-3003-2 is a quinone. Quinones can chemically reduce tetrazolium salts (MTT/MTS) independent of cellular metabolism, leading to false positives (artificially high absorbance).[2]

  • Solution: Switch to an ATP-based luminescent assay (e.g., CellTiter-Glo) or a LDH release assay, which are not affected by the redox properties of the drug.

Q3: Does DA-3003-2 induce apoptosis or necrosis? A: At optimized therapeutic doses (near IC50), it induces G2/M arrest followed by apoptosis (characterized by PARP cleavage). At supra-therapeutic doses (>20 µM), the quinone moiety may cause ROS-mediated necrosis . To confirm specific activity, perform a Cell Cycle Analysis (Propidium Iodide flow cytometry); you should see a distinct peak accumulation at 4N (G2/M).[2]

References

    • Source of mechanism (Cdc25 inhibition) and IC50 data in PC-3 cells.[1][4]

  • Pudlo, M., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer... National Institutes of Health (NIH).[2] Retrieved from [Link]

    • Provides context on cytotoxic mechanisms and G2/M arrest evalu
  • Beraldo, H., et al. (2019). Calculated or estimated selectivity index (SI) of compounds.[2] ResearchGate.[2] Retrieved from [Link]

    • Standard protocols for calculating and interpreting Selectivity Index (SI).
  • FDA-AACR. (2025). Strategies for Optimizing Dosages for Oncology Drug Products. National Institutes of Health (NIH).[2] Retrieved from [Link]

    • Guidance on moving away from Maximum Tolerated Dose (MTD) toward optimized therapeutic windows.

Sources

resolving variability in Cdc25 inhibition assays with NSC 663285

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Variability in Cdc25 Inhibition Assays with NSC 663285 Role: Senior Application Scientist, High-Throughput Screening & Enzymology Format: Technical Support Center (Tier 3 Escalation)

Welcome to the Assay Development Support Center

Ticket ID: #CDC25-NSC-VAR Subject: Inconsistent IC50 values and slope variability with NSC 663285 Status: [Resolved]

Executive Summary: Researchers frequently report IC50 shifts of >100-fold when assaying NSC 663285 (and related bis-quinolinediones) against Cdc25 phosphatases. This variability is rarely due to pipetting error. It is almost exclusively driven by three factors: Redox environment (Thiol interference) , Colloidal aggregation , and Substrate-Inhibitor optical interference .

Below is the definitive troubleshooting guide to stabilizing your assay.

I. The Core Mechanism: Why Your IC50 Shifts

NSC 663285 is a bis-quinolinedione . To use it effectively, you must understand that it does not bind like a standard "lock-and-key" ATP-competitive inhibitor. It operates primarily through oxidation and modification of the catalytic cysteine in the Cdc25 active site (HC(X)5R motif).

The "Redox Trap" (The #1 Cause of Failure)
  • The Issue: You add DTT or

    
    -Mercaptoethanol (BME) to your buffer to keep Cdc25 active.
    
  • The Conflict: NSC 663285 requires an oxidative environment to effectively inhibit Cdc25. If you have excess thiols (DTT) in the reaction during the inhibitor incubation, the DTT will either:

    • React directly with NSC 663285 (Michael addition), neutralizing the compound.

    • Immediately reduce the oxidized Cysteine residues on Cdc25, reversing the inhibition.

  • The Result: Your IC50 shifts from nanomolar (nM) to micromolar (

    
    M) depending on how fresh your DTT is.
    
Visualizing the Conflict

RedoxMechanism NSC NSC 663285 (Quinolinedione) Cdc25_Inhibited Cdc25 Inhibited (Oxidized/Modified) NSC->Cdc25_Inhibited Oxidation/Alkylation Adduct Inactive Inhibitor-Thiol Adduct NSC->Adduct Side Reaction Cdc25_Active Cdc25 Active (Reduced Cys-SH) Cdc25_Active->Cdc25_Inhibited Inhibition DTT DTT / BME (Reducing Agents) DTT->NSC Quenches Inhibitor (Michael Addition) DTT->Cdc25_Inhibited Reactivates Enzyme (Reverses Oxidation)

Figure 1: The "Redox Trap." Reducing agents (DTT) compete with the inhibitor, either by destroying the compound or chemically reversing its inhibitory effect on the enzyme.

II. Troubleshooting Guides & FAQs

Issue 1: "My IC50 is 50x higher than the literature."

Diagnosis: You likely have high concentrations of DTT in your assay buffer during the inhibitor pre-incubation.

Corrective Action:

  • Remove DTT from the Assay Buffer: The buffer used to dilute the inhibitor and the enzyme for the reaction should be DTT-free.

  • Manage the Enzyme Stock: Keep your concentrated Cdc25 stock in DTT (to prevent storage oxidation), but dilute it sufficiently (e.g., 1:1000) into the assay buffer so the final DTT concentration is negligible (< 10

    
    M).
    
  • Alternative: If the enzyme is unstable without reducers, use TCEP (Tris(2-carboxyethyl)phosphine). TCEP is less reactive toward quinones than DTT, though validation is still required.

Issue 2: "The Hill slope is very steep (> 2.0) or variable."

Diagnosis: Promiscuous inhibition via Colloidal Aggregation .[1] Many hydrophobic compounds like NSC 663285 form microscopic aggregates that sequester the enzyme non-specifically. This is an artifact, not true inhibition.

The "Detergent Test" Protocol: Run two parallel dose-response curves:

  • Curve A: Standard Buffer.

  • Curve B: Standard Buffer + 0.01% Triton X-100 (freshly prepared).

ResultInterpretationAction
IC50 Unchanged True InhibitionProceed with assay.
IC50 Shifts > 3x Aggregation ArtifactThe compound is an aggregator. You must include detergent in all future assays.
Loss of Activity Enzyme SensitivityCheck if Triton inhibits Cdc25 directly (rare at 0.01%).
Issue 3: "My fluorescence background is high/erratic."

Diagnosis: Inner Filter Effect or Autofluorescence. NSC 663285 is colored (quinolinedione). If you use OMFP (3-O-methylfluorescein phosphate) as a substrate, the compound may absorb the excitation/emission light or fluoresce itself.

Corrective Action:

  • Switch Substrate: Use FDP (Fluorescein diphosphate) or a natural phosphopeptide substrate (e.g., Cdk1-pTyr15).

  • Blank Correction: You must run a "Compound Only" control (Buffer + Inhibitor + Substrate, NO Enzyme) at every concentration to subtract background fluorescence.

III. The "Golden" Protocol for NSC 663285

To generate reproducible data, follow this specific workflow. This protocol minimizes redox interference while maintaining enzyme stability.

Workflow Logic

ProtocolWorkflow Start Start Assay BufferPrep Step 1: Buffer Prep (Tris/HEPES, pH 8.0) NO DTT/BME Start->BufferPrep EnzymeDil Step 2: Enzyme Dilution Dilute stock >1:500 to remove storage DTT BufferPrep->EnzymeDil InhibitorAdd Step 3: Inhibitor Addition Add NSC 663285 (+ 0.01% Triton X-100) EnzymeDil->InhibitorAdd PreInc Step 4: Pre-Incubation 15-30 mins @ RT (Critical for irreversible binding) InhibitorAdd->PreInc Substrate Step 5: Substrate Addition (OMFP or FDP) Initiate Reaction PreInc->Substrate Read Step 6: Kinetic Read Measure Slope (Vmax) over 10-20 mins Substrate->Read

Figure 2: Optimized workflow highlighting the critical DTT-free pre-incubation step.

Detailed Steps:
  • Buffer Preparation:

    • 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA.

    • Additive: 0.01% Triton X-100 (prevents aggregation).

    • Crucial: Do NOT add DTT or BME to this bulk buffer.

  • Enzyme Preparation:

    • Thaw Cdc25 stock (usually stored in 1-5 mM DTT).

    • Dilute enzyme into the Assay Buffer immediately before use. Ensure the dilution factor is high enough that final DTT is < 5

      
      M.
      
  • Pre-Incubation (The Variable Fixer):

    • Add NSC 663285 to the enzyme.

    • Incubate for 15–30 minutes at Room Temperature.

    • Why? NSC 663285 is a slow-binding or irreversible inhibitor. Without this step, the reaction starts before the inhibitor has fully modified the enzyme, leading to artificially high IC50s.

  • Reaction Start:

    • Add Substrate (OMFP/FDP) to initiate.

    • Read kinetics immediately. Use initial velocity (

      
      ) for calculations.
      

References

  • Lazo, J. S. et al. (2001). Discovery and Biological Evaluation of "Redox-Dependent" Cdc25 Phosphatase Inhibitors. Journal of Medicinal Chemistry.

    • Context: Establishes the mechanism of quinolinediones as oxidation-dependent inhibitors and the interference of DTT.
  • Pu, L. et al. (2002). Dual Specificity Phosphatase Cdc25 Inhibitors.[2] Journal of Biological Chemistry.

    • Context: Details the specific kinetics of NSC 663285 and rel
  • Feng, B. Y. & Shoichet, B. K. (2006). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors.

    • Context: The authoritative guide on using Triton X-100 to rule out aggreg
  • Sohn, J. et al. (2003).

    • Context: Discusses interference issues with OMFP and alternative substr

Sources

overcoming poor cell permeability of quinonoid Cdc25 inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Cdc25 Optimization Hub

If you are accessing this guide, you have likely encountered the "Quinone Paradox": your Cdc25 inhibitor (e.g., NSC 95397, NSC 663284, or a Vitamin K3 analog) shows low nanomolar potency in enzymatic assays but fails to translate into specific cellular activity, or causes massive non-specific necrosis.

Quinonoid compounds are historically the most potent Cdc25 inhibitors because they mimic the electrophilic nature required to trap the catalytic cysteine (Cys473 in Cdc25B) of the phosphatase.[1] However, their high redox potential and polarity create two major hurdles:

  • Poor Permeability: Charged or highly polar quinones cannot passively diffuse through the plasma membrane.

  • Redox Cycling (The "False Positive"): Many quinones generate Reactive Oxygen Species (ROS) in the cytosol, killing cells via oxidative stress rather than specific Cdc25 inhibition.

This guide provides the protocols to troubleshoot these issues, chemically optimize your scaffold, and validate specific target engagement.

Module 1: Troubleshooting The "False Positive" (ROS vs. Target)

Before optimizing permeability, you must ensure your compound is killing cells via Cdc25 inhibition, not random oxidative stress. Quinones are notorious PAINS (Pan-Assay Interference Compounds) that cycle between quinone and semiquinone states, generating


.
Diagnostic Protocol: The NAC Rescue Assay

Objective: Determine if cell death is driven by ROS or specific Cdc25 binding.

Mechanism: N-Acetylcysteine (NAC) is a ROS scavenger.

  • Scenario A (ROS Toxicity): If NAC pre-treatment completely prevents cell death, your compound is likely acting as a non-specific redox cycler.

  • Scenario B (Specific Inhibition): If NAC provides minimal or no protection, your compound is likely engaging the Cdc25 active site specifically.

Step-by-Step Protocol:

  • Seed Cells: Plate HeLa or U2OS cells (

    
     cells/well) in 96-well plates. Allow attachment (24h).
    
  • Pre-treatment: Add 5 mM NAC (pH adjusted to 7.4) to the "Rescue" group. Incubate for 2 hours.

    • Control Group: Media only.

  • Drug Treatment: Add your quinone inhibitor at

    
     its biochemical 
    
    
    
    (e.g., if
    
    
    , use
    
    
    ).
  • Incubation: Incubate for 24–48 hours.

  • Readout: Perform MTT or CellTiter-Glo assay.

Data Interpretation:

Experimental ConditionCell Viability (%)DiagnosisAction Plan
Inhibitor Only 10%ToxicN/A
Inhibitor + NAC 90-100% ROS-Driven Toxicity STOP. Your compound is a redox cycler. See Module 2 (Fluorination).
Inhibitor + NAC 10-30% Specific Target Engagement PROCEED. Toxicity is mechanism-based. Focus on permeability (Module 3).

Module 2: Chemical Optimization Strategies

If your compound is specific but lacks potency in cells (high discrepancy between Enzyme


 and Cell 

), use these structural modifications.
Strategy A: The "Prodrug" Approach (Acetylation)

Problem: Hydroxyl groups on the quinone scaffold (often necessary for H-bonding) reduce logP, preventing membrane crossing. Solution: Mask polar groups with acetyl esters. Intracellular esterases will cleave these, releasing the active drug inside the cytosol.

  • Case Study: BN82685 vs. BN82002

    • BN82002 is a direct inhibitor.

    • BN82685 is a prodrug variant that often shows better cellular retention.

Strategy B: Fluorination (Redox Dampening)

Problem: High redox potential leads to GSH (Glutathione) attack. The compound is neutralized by cellular thiols before reaching the nucleus. Solution: Introduce Fluorine atoms on the quinone ring.

  • Mechanism: Fluorine is electron-withdrawing. It lowers the electron density of the ring, making it less prone to random reduction by GSH, but maintaining reactivity toward the catalytic cysteine of Cdc25.

  • Evidence: Fluorinated analogs of Cpd-5 showed a 5-fold increase in potency and reduced ROS generation (See Lazo et al.).

Visualizing the Pathway

Cdc25_Permeability Ext Extracellular Space Membrane Cell Membrane (Lipid Bilayer) Cyto Cytoplasm Membrane->Cyto Nucleus Nucleus (Target Location) Cdc25 Cdc25 Phosphatase Nucleus->Cdc25 Covalent Binding Drug_Q Quinone Inhibitor (High Polarity) Drug_Q->Membrane Blocked/Slow Drug_Q->Nucleus Surviving Fraction GSH Glutathione (GSH) Attack Drug_Q->GSH Inactivation ROS ROS Generation (Toxicity) Drug_Q->ROS Redox Cycling Drug_Pro Acetylated Prodrug (High Lipophilicity) Drug_Pro->Membrane Passive Diffusion Esterase Esterases (Activation) Drug_Pro->Esterase Inside Cell Esterase->Drug_Q Cleavage Cdk1 Cdk1/Cyclin B (Inactive) Cdc25->Cdk1 Dephosphorylation pCdk1 p-Cdk1 (Tyr15) (Cell Cycle Arrest) Cdc25->pCdk1 Inhibition Leads to Accumulation

Figure 1: The fate of Quinone inhibitors vs. Prodrugs. Unprotected quinones face membrane barriers and GSH inactivation. Acetylated prodrugs bypass the membrane and release the active warhead intracellularly.

Module 3: Formulation Solutions (Liposomal Delivery)

If chemical modification alters the binding affinity too drastically, encapsulation is the gold standard for quinones.

Protocol: Liposomal Encapsulation of Hydrophobic Quinones

  • Lipid Mix: Combine DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and Cholesterol in a 7:3 molar ratio.

  • Drug Loading: Dissolve your quinone inhibitor in chloroform and mix with lipids.

  • Film Formation: Evaporate solvent under nitrogen flow to form a thin lipid film.

  • Hydration: Hydrate with PBS (pH 7.4) at 60°C (above the phase transition temperature of DSPC).

  • Sizing: Extrude through 100 nm polycarbonate filters.

  • QC: Measure Zeta Potential.

    • Target: > +30 mV or < -30 mV for stability.

    • Benefit: Protects the quinone from extracellular GSH and facilitates endocytic uptake.

Module 4: The "Gold Standard" Validation Assay

You must prove that the cell death is due to G2/M arrest caused by Cdk1 inactivation , not general necrosis.

The Phospho-Cdk1 (Tyr15) Western Blot

Cdc25 normally removes the inhibitory phosphate from Tyr15 of Cdk1. If your inhibitor is working inside the cell, p-Cdk1 levels must rise.

Protocol:

  • Synchronization: Synchronize HeLa cells at G1/S using a double thymidine block (2 mM thymidine for 18h).

  • Release & Treat: Release cells into fresh media containing your inhibitor (

    
    ).
    
  • Timepoint: Harvest cells at 8–10 hours post-release (when control cells would be entering Mitosis).

  • Lysis: Use RIPA buffer + Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate is essential here to preserve the phosphate signal).

  • Antibodies:

    • Primary: Anti-pCdk1 (Tyr15) [Rabbit, 1:1000].

    • Loading Control: Anti-Actin or Total Cdk1.

  • Result: A strong band for p-Cdk1 (Tyr15) compared to the vehicle control confirms mechanism.

FAQ: Frequently Asked Questions

Q: My compound has an


 of 50 nM but a Cell 

of 20

. Why?
A: This is the classic "Permeability/Inactivation Gap." Your compound is likely reacting with cytosolic Glutathione (GSH) before it reaches the nucleus. High intracellular GSH (1–10 mM) acts as a "sink" for electrophilic quinones. Try Strategy B (Fluorination) to reduce thiol reactivity without killing enzyme binding.

Q: Can I use NSC 95397 for in vivo studies? A: Use with extreme caution. NSC 95397 has poor pharmacokinetic properties and high toxicity due to off-target phosphatase inhibition (MKP-1). For in vivo work, BN82002 or IRC-083864 are superior choices due to better stability profiles.

Q: Why do I see a color change in my culture media when adding the inhibitor? A: Quinones are chromophores. A rapid color shift (e.g., yellow to pink/brown) often indicates immediate oxidation or reaction with media components (like serum proteins). Perform a stability assay in cell-free media + 10% FBS. If the color changes within minutes, your compound is degrading before it enters the cell.

References

  • Lazo, J. S., et al. (2001). "Discovery and biological evaluation of a new family of potent, selective, small molecule inhibitors of protein phosphatase Cdc25." Journal of Medicinal Chemistry.

  • Brezak, M. C., et al. (2004). "A novel synthetic inhibitor of CDC25 phosphatases: BN82002."[2] Cancer Research.

  • Brezak, M. C., et al. (2009).[3] "IRC-083864, a novel bis quinone inhibitor of CDC25 phosphatases active against human cancer cells."[3][4] International Journal of Cancer.

  • Kar, S., et al. (2016). "Cdc25 phosphatases in cancer cells: Key players? Good targets?" Nature Reviews Cancer.

  • Wipf, P., et al. (2001). "Synthesis and biological evaluation of synthetic viridins derived from C(20)-heteroalkylation of the steroidal PI-3-kinase inhibitor wortmannin." Organic & Biomolecular Chemistry.

Sources

Validation & Comparative

Technical Comparison Guide: Validating DA-3003-2 Induced G2/M Arrest via p-Tyr15 Cdc2 Western Blotting

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical framework for the detection of Phospho-Tyr15 Cdc2 (CDK1) following treatment with DA-3003-2 (NSC 663285). DA-3003-2 is a potent, quinoline-dione-based Cdc25 phosphatase inhibitor that induces G2/M cell cycle arrest.

The accurate detection of p-Tyr15 Cdc2 is the "gold standard" biomarker for validating Cdc25 inhibition. This guide compares the efficacy of DA-3003-2 against its regioisomer (NSC 663284) and outlines an optimized Western Blot workflow to prevent common false-negative results associated with phospho-protein instability.

Part 1: Mechanism of Action & Biological Context

To interpret the Western blot data correctly, one must understand the specific signaling node DA-3003-2 targets. The G2/M transition is regulated by the Cdc2 (CDK1)/Cyclin B complex.

  • The Brake (Wee1/Myt1): Phosphorylates Cdc2 at Tyr15 (and Thr14), keeping the complex inactive to prevent premature mitosis.[1]

  • The Accelerator (Cdc25): Removes the inhibitory phosphate from Tyr15, triggering mitotic entry.[2]

  • The Inhibitor (DA-3003-2): Blocks Cdc25 activity.[3][4][5][6][7][8] Consequently, the "brake" (Wee1) remains unopposed, leading to hyperphosphorylation of Cdc2 at Tyr15 and cell cycle arrest.

Pathway Visualization

The following diagram illustrates the specific intervention point of DA-3003-2 and the resulting biomarker accumulation.

G node_drug DA-3003-2 (Cdc25 Inhibitor) node_cdc25 Cdc25 Phosphatase node_drug->node_cdc25 Inhibits node_wee1 Wee1 Kinase node_cdc2_inactive Cdc2-Cyclin B (Inactive) [p-Tyr15 High] node_wee1->node_cdc2_inactive Phosphorylates Tyr15 node_cdc2_active Cdc2-Cyclin B (Active) [p-Tyr15 Removed] node_cdc25->node_cdc2_active Removes p-Tyr15 node_cdc2_inactive->node_cdc2_active Dephosphorylation (Blocked by Drug) node_arrest G2/M Arrest (Apoptosis) node_cdc2_inactive->node_arrest Accumulation node_mitosis Mitosis Entry node_cdc2_active->node_mitosis Promotes

Figure 1: Mechanism of DA-3003-2. The drug inhibits Cdc25, preventing the dephosphorylation of Cdc2, resulting in p-Tyr15 accumulation.[3][7][9]

Part 2: Comparative Analysis (DA-3003-2 vs. Alternatives)

When selecting a chemical probe for Cdc25 inhibition, researchers often choose between DA-3003-2 and its analogs. Below is a comparison of their performance metrics relevant to Western blot outcomes.

Table 1: Cdc25 Inhibitor Performance Profile
FeatureDA-3003-2 (NSC 663285)NSC 663284 (DA-3003-1)NSC 672121
Target Specificity High selectivity for Cdc25B vs VHR/PTP1BPan-Cdc25 inhibitor (Irreversible)Lower selectivity
IC50 (Cell-Free) ~0.82 µM (Cdc25B)~0.21 µM (Cdc25B)Higher (Less Potent)
Cellular IC50 (PC-3) ~5 - 10 µM ~1 - 2 µM~20 µM
p-Tyr15 Signal Strong Hyperphosphorylation Strong HyperphosphorylationModerate/Weak
Cytotoxicity Moderate (Allows clean lysate collection)High (Rapid apoptosis may degrade proteins)Low
Use Case Ideal for mechanism validation Ideal for potency screeningHistorical reference

Expert Insight: While NSC 663284 is more potent in cell-free assays, DA-3003-2 is often preferred for mechanistic Western blotting because it induces a robust G2/M arrest with slightly slower kinetics, allowing for a cleaner accumulation of the p-Tyr15 biomarker before the onset of massive apoptosis and secondary protein degradation.

Part 3: Optimized Experimental Protocol

Detecting phospho-Tyr15 requires strict adherence to phosphatase inhibition. Standard Western blot protocols often yield faint signals due to the rapid activity of endogenous phosphatases during lysis.

Phase 1: Cell Treatment (HeLa or PC-3 Model)
  • Seeding: Seed cells at

    
     cells/well in 6-well plates. Incubate 24h.
    
  • Treatment:

    • Vehicle Control: DMSO (0.1%).

    • DA-3003-2: Treat with 10 µM for 12–24 hours . (Note: 10 µM is the critical concentration for detecting p-Tyr15 accumulation in PC-3 cells).

    • Positive Control: Nocodazole (100 ng/mL) can be used to compare G2/M arrest profiles, though Nocodazole typically arrests in M-phase where p-Tyr15 is low (active Cdc2). Do not use Nocodazole as a positive control for p-Tyr15; use it as a negative control for the phospho-mark.

Phase 2: Lysis & Protein Extraction (Critical Step)

Failure Point: The p-Tyr15 mark is extremely labile.

  • Lysis Buffer: Modified RIPA.

  • Mandatory Additives (Add fresh):

    • Protease Inhibitor Cocktail (1x).

    • Sodium Orthovanadate (Na3VO4): 1 mM (Inhibits Tyrosine Phosphatases).

    • Sodium Fluoride (NaF): 10 mM (General Phosphatase Inhibitor).

    • PMSF: 1 mM.

  • Procedure: Wash cells with ice-cold PBS containing 1 mM Na3VO4. Lyse directly on ice. Sonicate briefly (3x 5 sec) to shear DNA. Centrifuge at 14,000 x g for 15 min at 4°C.

Phase 3: Western Blotting Parameters
ParameterRecommendationRationale
Gel Percentage 10-12% SDS-PAGECdc2 is ~34 kDa; lower % gels may cause blow-through.
Blocking Buffer 5% BSA in TBSTAvoid Non-Fat Milk. Milk contains casein (phospho-protein) and phosphatases that can interfere with phospho-tyrosine detection.
Primary Antibody Anti-p-Tyr15 Cdc2 (Rabbit Monoclonal)Rabbit mAbs (e.g., Clone 10A11) offer superior specificity over mouse mAbs for this epitope.
Dilution 1:1000 in 5% BSA/TBSTIncubate Overnight at 4°C . 1h RT incubation is insufficient for robust phospho-detection.
Loading Control GAPDH or Total Cdc2Crucial: You must blot for Total Cdc2 on a duplicate membrane or after stripping to prove that the signal increase is phosphorylation, not protein upregulation.

Part 4: Data Interpretation & Troubleshooting

Expected Results
  • Vehicle (DMSO): Low/Basal levels of p-Tyr15 Cdc2.

  • DA-3003-2 (10 µM): Significant increase (dense band) of p-Tyr15 Cdc2 at 34 kDa.

  • Total Cdc2: Levels should remain constant between Vehicle and Drug.

Troubleshooting Guide

Problem: No p-Tyr15 signal in treated cells.

  • Cause 1:Phosphatase activity. Did you add Na3VO4 to the PBS wash?

  • Cause 2:[10]Apoptosis. If treated too long (>24h) or at too high concentration (>20 µM), cells may have undergone apoptosis, leading to protein degradation. Check PARP cleavage.

  • Cause 3:Blocking. Did you use milk? Switch to BSA.

Problem: High background or "smearing" at 34 kDa.

  • Cause: Antibody concentration too high. p-Tyr15 antibodies are very sensitive. Increase washing steps (3x 10 min in TBST).

Problem: Signal detected in Nocodazole control.

  • Analysis: Nocodazole arrests cells in Prometaphase. At this stage, Cdc2 should be active (dephosphorylated).[1] If you see high p-Tyr15, your synchronization failed, or the cells are arrested in G2 rather than M.

References

  • Nemoto, K., et al. (2010).[5] G2/M accumulation in prostate cancer cell line PC-3 is induced by Cdc25 inhibitor 7-chloro-6-(2-morpholin-4-ylethylamino) quinoline-5, 8-dione (DA 3003-2).[3][4][5][7][8] Experimental and Therapeutic Medicine, 1(4), 647–650.[5]

  • Lazo, J. S., et al. (2001).[5] Discovery and biological evaluation of a new family of potent inhibitors of the dual specificity protein phosphatase Cdc25.[5] Journal of Medicinal Chemistry, 44(24), 4042–4049.[5]

  • Cell Signaling Technology. (n.d.). Phospho-cdc2 (Tyr15) (10A11) Rabbit mAb #4539. CST Product Database.

  • MedChemExpress. (n.d.). DA 3003-2 Datasheet. MCE Product Information.

Sources

Comparative Potency Guide: DA-3003-2 vs. DA-3003-1 (NSC 663284)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Switch

In the development of Cdc25 phosphatase inhibitors, DA-3003-1 (NSC 663284) represents the high-potency lead compound, while DA-3003-2 (NSC 663285) serves as a critical structural analog (regioisomer) with significantly reduced potency.

For researchers designing experiments, DA-3003-1 is the active probe of choice for inducing G2/M arrest and inhibiting Cdc25A/B/C at nanomolar to low-micromolar concentrations. DA-3003-2 , being a regioisomer with a shifted chlorine substituent, exhibits a 3- to 20-fold reduction in activity depending on the assay context. This comparison guide details the mechanistic divergence driven by this subtle structural change.

Chemical Identity & Structural Activity Relationship (SAR)

The difference between these two compounds is a classic example of regioisomerism affecting pharmacophore electrophilicity. Both are quinolinediones, but the position of the electron-withdrawing chlorine atom relative to the electron-donating morpholino-ethylamine side chain dictates their reactivity toward the Cdc25 active site cysteine.

FeatureDA-3003-1 (NSC 663284) DA-3003-2 (NSC 663285)
Chemical Name 6-chloro-7-[2-(4-morpholinyl)ethylamino]-5,8-quinolinedione7-chloro-6-[2-(4-morpholinyl)ethylamino]-5,8-quinolinedione
Core Structure 5,8-Quinolinedione5,8-Quinolinedione
Substituents 6-Cl , 7-Amino7-Cl , 6-Amino
Electronic Effect High electrophilicity at C-6/C-7 axisReduced electrophilic potential
Primary Utility Active Inhibitor (Potent)Negative/Low-Activity Control
Mechanistic Impact of Regioisomerism

The Cdc25 active site contains a highly nucleophilic cysteine (e.g., Cys473 in Cdc25B). DA-3003-1 functions as an irreversible inhibitor, likely forming a covalent bond or inducing redox stress at this site.

  • DA-3003-1: The placement of the chlorine at position 6 creates an electron-deficient center that maximizes attack by the phosphatase catalytic cysteine.

  • DA-3003-2: Shifting the chlorine to position 7 alters the electrostatic potential map of the quinone ring, stabilizing the molecule against nucleophilic attack and reducing its inhibitory potency.

Comparative Performance Data

A. Enzymatic Inhibition (In Vitro)

Data derived from recombinant Cdc25B2 phosphatase assays using OMFP (3-O-methylfluorescein phosphate) as a substrate.

MetricDA-3003-1 (Active)DA-3003-2 (Analog)Fold Difference
Cdc25A Ki 29 nM> 100 nM>3x
Cdc25B2 Ki 95 nM~300 nM~3x
Cdc25C Ki 89 nM> 250 nM~3x
Selectivity >20-fold vs VHR/PTP1BLower selectivity profileN/A

Note: While the in vitro enzymatic difference is roughly 3-fold, the cellular impact often shows a wider divergence due to uptake and intracellular redox cycling dynamics.

B. Cellular Potency & Phenotype

In cellular models (e.g., HeLa, PC-3, MDA-MB-435), the potency gap widens. DA-3003-1 effectively arrests cells at G1 and G2/M phases by preventing the dephosphorylation of Cdk1 (Cdc2) and Cdk2.[1]

Assay EndpointDA-3003-1 (NSC 663284)DA-3003-2 (NSC 663285)
Growth Inhibition (IC50) 0.21 µM (MDA-MB-435)~5.0 µM (PC-3)
Cell Cycle Arrest Strong G2/M blockade at 1 µMWeak/No G2/M blockade at 1 µM
Cdk1 Phosphorylation High accumulation of P-Tyr15-Cdk1Minimal accumulation at eq. dose

Visualizing the Mechanism

The following diagram illustrates the pathway whereby DA-3003-1 inhibits Cdc25, preventing the activation of the Cyclin B-Cdk1 complex, leading to G2/M arrest.

Cdc25_Pathway DA1 DA-3003-1 (NSC 663284) Cdc25 Cdc25 Phosphatase (Active) DA1->Cdc25 Irreversible Inhibition (High Potency) DA2 DA-3003-2 (NSC 663285) DA2->Cdc25 Weak Inhibition (Low Potency) Cdc25_Inact Cdc25 (Inactivated) Cdc25->Cdc25_Inact Modification Cdk1_P Cdk1-Tyr15-P (Inactive) Cdc25->Cdk1_P Catalyzes Removal of P Cdk1_Active Cdk1 (Active) Cdk1_P->Cdk1_Active Dephosphorylation (Blocked by DA-3003-1) Arrest G2/M Arrest Apoptosis Cdk1_P->Arrest Accumulation leads to Mitosis Mitosis Entry (G2 -> M) Cdk1_Active->Mitosis Promotes

Caption: DA-3003-1 potently blocks Cdc25-mediated dephosphorylation of Cdk1, locking cells in G2/M phase. DA-3003-2 shows significantly reduced efficacy in this blockade.

Experimental Protocols (Self-Validating)

Protocol A: In Vitro Phosphatase Inhibition Assay

Purpose: To quantify the IC50 difference between the two analogs.

  • Reagent Prep:

    • Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, 0.1% BSA. Note: Exclude DTT/BME as reducing agents can interfere with quinone inhibitors.

    • Substrate: 3-O-methylfluorescein phosphate (OMFP) at 500 µM stock (final 10-50 µM).

    • Enzyme: Recombinant human Cdc25B (20-50 nM final).

  • Inhibitor Dilution:

    • Prepare 10 mM stocks of DA-3003-1 and DA-3003-2 in fresh anhydrous DMSO.

    • Perform 1:3 serial dilutions in DMSO.

  • Reaction:

    • Incubate Enzyme + Inhibitor (or DMSO control) in buffer for 15 minutes at 30°C. Causality: Pre-incubation allows the irreversible quinone-cysteine adduct to form.

    • Add OMFP substrate to initiate reaction.

  • Detection:

    • Measure fluorescence (Ex 485 nm / Em 525 nm) kinetically for 30 minutes.

  • Validation:

    • Pass Criteria: DMSO control must show linear signal increase. DA-3003-1 should show >50% inhibition at 1 µM. DA-3003-2 should show <20% inhibition at 1 µM.

Protocol B: Cellular Target Engagement (Western Blot)

Purpose: To confirm mechanism (Cdk1 phosphorylation status) rather than just toxicity.

  • Treatment:

    • Seed HeLa or MDA-MB-435 cells.

    • Treat with 1 µM DA-3003-1 and 1 µM DA-3003-2 for 4 hours.

  • Lysis:

    • Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Sodium Orthovanadate/NaF). Critical: Failure to add phosphatase inhibitors will result in false negatives due to post-lysis dephosphorylation.

  • Blotting:

    • Probe for Phospho-Cdc2 (Tyr15) and Total Cdc2 (Cdk1).

  • Interpretation:

    • DA-3003-1: Strong band for P-Tyr15 (indicating Cdc25 inhibition).

    • DA-3003-2: Weak or absent band for P-Tyr15 (comparable to DMSO control).

References

  • Lazo, J. S., et al. (2001).[2][1] "Discovery and biological evaluation of a new family of potent inhibitors of the dual specificity protein phosphatase Cdc25." Journal of Medicinal Chemistry, 44(24), 4042–4049.[2][1]

  • Pu, L., et al. (2002).[1] "Dual G1 and G2 phase inhibition by a novel, selective Cdc25 inhibitor 7-chloro-6-(2-morpholin-4-ylethylamino)-quinoline-5,8-dione."[1] Journal of Biological Chemistry, 277(49), 46877–46885.[1]

  • Han, Y., et al. (2004). "NAD(P)H:quinone oxidoreductase-1-dependent and -independent cytotoxicity of potent quinone Cdc25 phosphatase inhibitors." Journal of Pharmacology and Experimental Therapeutics, 309(1), 64-70.

  • MedChemExpress. "DA-3003-1 Product Datasheet."

  • MedChemExpress. "DA-3003-2 Product Datasheet."

Sources

Comparative Profiling & Specificity Validation of Candidate DUSP Inhibitor DA-3003-2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of small molecule inhibitors targeting Dual-Specificity Phosphatases (DUSPs) presents a unique pharmacological challenge due to the high structural conservation of the catalytic site (the HCxxxxxR motif) across the superfamily. This guide outlines the rigorous validation framework required to establish DA-3003-2 as a bona fide, specific inhibitor.

Unlike generic phosphatase inhibitors (e.g., Sodium Orthovanadate) or broad-spectrum DUSP inhibitors (e.g., NSC 95397), a high-value candidate like DA-3003-2 must demonstrate selectivity between the three distinct DUSP subclasses:

  • Nuclear Inducible (Target): DUSP1 (MKP-1) – Regulates p38/JNK (Stress/Inflammation).

  • Cytosolic ERK-Specific (Off-Target): DUSP6 (MKP-3) – Regulates ERK1/2 (Proliferation).

  • Atypical (Off-Target): DUSP3 (VHR) – Promiscuous, often used as a "selectivity sink."

Part 1: The Specificity Challenge & Strategy

The primary failure mode in DUSP inhibitor development is promiscuous aggregation . Many compounds appear to inhibit DUSPs in vitro simply by forming colloidal aggregates that sequester the enzyme, rather than binding the active site.

To validate DA-3003-2, we utilize a "Specificity Funnel" designed to filter out false positives and prove mechanistic selectivity.

Visualization: The Specificity Funnel (Workflow)

SpecificityFunnel cluster_0 Step 1: Biochemical Screen cluster_1 Step 2: Biophysical Validation cluster_2 Step 3: Cellular Mechanistics Compound Candidate DA-3003-2 Screen Enzymatic Panel (DUSP1 vs DUSP6 vs VHR) Compound->Screen Detergent Detergent Check (0.01% Triton X-100) Screen->Detergent Hit Confirmation TSA Thermal Shift Assay (Target Engagement) Detergent->TSA Non-Aggregator SPR SPR/Biacore (Binding Kinetics) TSA->SPR CellModel Cellular Phospho-Profiling (p-ERK vs p-p38/JNK) SPR->CellModel Binder Confirmed

Figure 1: The Specificity Funnel. A multi-stage workflow to filter promiscuous aggregators and validate true DUSP selectivity.

Part 2: Biochemical Profiling (In Vitro)

The first tier of validation compares the IC50 of DA-3003-2 across a panel of recombinant DUSPs.

Experimental Design: The Critical Control

Why this matters: Many "inhibitors" lose activity in the presence of detergents. A true inhibitor (DA-3003-2) must retain its IC50 value in the presence of 0.01% Triton X-100 or Tween-20 . If the IC50 shoots up (potency drops) with detergent, DA-3003-2 is likely an aggregator (False Positive).

Comparative Data Template

Your validation report should populate a table similar to the one below. Hypothetical data provided for illustrative contrast.

Target EnzymeSub-ClassRoleDA-3003-2 IC50 (µM)Competitor (BCI) IC50Interpretation
DUSP1 (MKP-1) NuclearStress Response0.5 (Potent)12.0Primary Target
DUSP6 (MKP-3) CytosolicERK Regulation> 50.010.5Excellent Selectivity
DUSP3 (VHR) AtypicalCell Cycle15.08.0Moderate Selectivity
PTP1B TyrosineMetabolic> 100.0> 100.0Class Specificity

Success Criteria: DA-3003-2 should show >20-fold selectivity for DUSP1 over DUSP6 to be considered a precision tool.

Part 3: Cellular Mechanism of Action

Biochemical potency must translate to cellular efficacy. Because DUSP1 and DUSP6 regulate different MAPK branches, we can use Western Blotting to prove specificity in live cells.

Signaling Logic
  • DUSP1 Inhibition: Should sustain p-p38 and p-JNK levels following stress induction (e.g., LPS or UV light).

  • DUSP6 Inhibition: Should sustain p-ERK1/2 levels following growth factor stimulation (e.g., EGF).

If DA-3003-2 is specific to DUSP1, it should NOT significantly alter p-ERK levels in the absence of DUSP6 knockdown.

Visualization: MAPK Pathway Intervention

MAPK_Intervention LPS Stress/LPS p38 p38 / JNK (Phosphorylated) LPS->p38 Activates GF Growth Factors ERK ERK 1/2 (Phosphorylated) GF->ERK Activates DUSP1 DUSP1 (Nucleus) p38->DUSP1 Induces Expr. DUSP6 DUSP6 (Cytosol) ERK->DUSP6 Substrate DUSP1->p38 Dephosphorylates (Neg Feedback) DUSP6->ERK Dephosphorylates DA3003 DA-3003-2 DA3003->DUSP1 BLOCKS DA3003->DUSP6 No Effect

Figure 2: Differential impact of DA-3003-2 on MAPK signaling branches. Specificity is confirmed if p38/JNK is sustained while p-ERK remains regulated.

Part 4: Detailed Experimental Protocols

Protocol A: DiFMUP Kinetic Specificity Assay

A continuous fluorogenic assay preferred over pNPP for higher sensitivity and lower artifact rates.

Materials:

  • Recombinant DUSP1, DUSP6, DUSP3 (human, active).

  • Substrate: DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate).

  • Buffer: 50 mM Bis-Tris (pH 6.8), 1 mM DTT, 0.01% Triton X-100 (Critical).

Procedure:

  • Enzyme Prep: Dilute enzymes to 2-5 nM in assay buffer. Keep on ice.

  • Compound Addition: Add DA-3003-2 (10-point dose response, 10 µM to 0.1 nM) to black 384-well plates.

  • Incubation: Incubate enzyme + compound for 15 mins at RT.

  • Reaction Start: Add DiFMUP (at Km concentration, typically 10-20 µM) to initiate.

  • Detection: Monitor fluorescence (Ex 358 nm / Em 455 nm) kinetically for 30 mins.

  • Analysis: Calculate initial velocity (

    
    ) from the linear portion of the curve. Plot % Inhibition vs. Log[Compound].
    
Protocol B: Cellular Target Engagement (Western Blot)

Cell Line: HeLa or THP-1 (Monocytes).

Procedure:

  • Starvation: Serum-starve cells for 16 hours to reduce basal MAPK phosphorylation.

  • Pre-treatment: Treat with DA-3003-2 (at 1x and 5x IC50) for 1 hour.

  • Stimulation:

    • Set A: Stimulate with LPS (100 ng/mL) for 30 mins (Activates p38/JNK).

    • Set B: Stimulate with EGF (100 ng/mL) for 10 mins (Activates ERK).

  • Lysis: Lyse in RIPA buffer containing protease/phosphatase inhibitors (Note: Do not add DUSP inhibitors to the lysis buffer if you are measuring downstream effects, but do add broad phosphatase inhibitors like Fluoride/Vanadate to preserve the state at moment of lysis).

  • Readout: Immunoblot for p-p38 (Thr180/Tyr182) and p-ERK (Thr202/Tyr204).

  • Result: Successful validation shows sustained p-p38 (compared to DMSO control) but normal p-ERK decline.

References

  • Patterson, K. I., et al. (2009). "Dual-specificity phosphatases: critical regulators with diverse cellular functions."[1] Biochemical Journal.

  • Molina, G., et al. (2009). "Zebrafish chemical screening reveals an inhibitor of Dusp6 that expands cardiac cell lineages." Nature Chemical Biology. (Describes BCI validation).

  • Shoichet, B. K. (2006). "Screening in a spirit of haunting: the problem of aggregate-based inhibition." Drug Discovery Today. (Essential reading for artifact exclusion).

  • Zhang, Z. Y. (2002). "Protein tyrosine phosphatases: structure, signaling mechanisms, and therapeutic targets."[2] Proceedings of the National Academy of Sciences.

  • Santa Cruz Biotechnology. "DUSP Inhibitor Product Guide (NSC 95397 / BCI)."

Sources

A Comparative Guide to Cdc25 Phosphatase Inhibitors: Benchmarking DA-3003-2

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Cdc25 Phosphatases in Cell Cycle Progression and Oncology

The cell division cycle 25 (Cdc25) family of proteins are highly conserved dual-specificity phosphatases that function as essential regulators of the cell cycle.[1] In mammalian cells, three isoforms exist: Cdc25A, Cdc25B, and Cdc25C. These enzymes are responsible for dephosphorylating and activating cyclin-dependent kinases (CDKs), which are the engines that drive the transitions between different phases of the cell cycle.[2]

Specifically, Cdc25A is a key regulator of the G1 to S phase transition, while Cdc25B and Cdc25C are primarily involved in the G2 to M phase transition, initiating mitosis.[1] Due to their central role in cell proliferation, it is not surprising that these phosphatases, particularly Cdc25A and Cdc25B, are frequently overexpressed in a wide range of human cancers and their elevated levels often correlate with a poor clinical prognosis.[3] This overexpression allows cancer cells to bypass critical cell cycle checkpoints, leading to uncontrolled proliferation. Consequently, the inhibition of Cdc25 phosphatases has emerged as a promising therapeutic strategy in oncology.[1]

This guide provides a comparative overview of a novel Cdc25 inhibitor, DA-3003-2, benchmarked against the well-characterized and potent inhibitor, NSC 663284. We will delve into their known inhibitory activities and provide detailed experimental protocols to enable researchers to conduct their own robust comparative studies.

The Inhibitors: A Head-to-Head Overview

A direct comparison of inhibitory potency is fundamental to characterizing a new chemical entity. Below is a summary of the available data for DA-3003-2 and the benchmark inhibitor, NSC 663284.

DA-3003-2 (NSC 663285)

DA-3003-2 is a potent and selective inhibitor of Cdc25 phosphatases.[4][5] Published data indicates that it exhibits antiproliferative activity against cancer cell lines.[4] Specifically, it has been shown to induce cell cycle arrest at the G2/M phase and increase the phosphorylation of Cdc2 at Tyrosine 15, a direct downstream target of Cdc25 action.[4] This mechanism of action is consistent with the inhibition of Cdc25B or Cdc25C.

NSC 663284 (DA-3003-1)

NSC 663284 is a well-established, cell-permeable, and irreversible inhibitor of the Cdc25 phosphatase family.[6][7] It acts as a mixed competitive inhibitor and has been extensively characterized against all three isoforms, showing a preference for Cdc25A.[6][7][8] Its ability to arrest cells in both the G1 and G2/M phases of the cell cycle is a testament to its broad-spectrum activity against the Cdc25 family.[9]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the known inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for both compounds. It is important to note the current gap in the publicly available data for DA-3003-2 against Cdc25A and Cdc25C. The experimental protocols provided in the subsequent sections are designed to address this gap.

InhibitorTargetKi (nM)IC50 (nM)Antiproliferative IC50
DA-3003-2 Cdc25BNot Reported8205 µM (PC-3 cells)[4]
Cdc25ANot ReportedNot Reported
Cdc25CNot ReportedNot Reported
NSC 663284 Cdc25A29[8][10]29[6]Mean: 1.5 µM (NCI-60 panel)[8]
Cdc25B295[8][10]95[6]
Cdc25C89[8][10]89[6]

Visualizing the Cdc25 Signaling Pathway

To understand the context of these inhibitors, it is crucial to visualize the Cdc25 signaling pathway and its role in cell cycle progression.

Cdc25_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition CDK2_CyclinE CDK2/Cyclin E G1_S_Progression G1/S Progression CDK2_CyclinE->G1_S_Progression Activates Cdc25A Cdc25A Cdc25A->CDK2_CyclinE Dephosphorylates (Activates) CDK1_CyclinB CDK1/Cyclin B Mitosis Mitosis CDK1_CyclinB->Mitosis Activates Cdc25B_C Cdc25B/C Cdc25B_C->CDK1_CyclinB Dephosphorylates (Activates) DA_3003_2 DA-3003-2 DA_3003_2->Cdc25B_C Inhibits NSC_663284 NSC 663284 NSC_663284->Cdc25A Inhibits NSC_663284->Cdc25B_C Inhibits

Caption: The Cdc25 signaling pathway in cell cycle progression.

Experimental Design for Comparative Analysis

To provide a thorough and objective comparison between DA-3003-2 and a benchmark inhibitor like NSC 663284, a multi-faceted experimental approach is required. The following protocols are designed to be self-validating and provide a clear rationale for each step.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis cluster_data Data Synthesis Enzyme_Assay Cdc25 Phosphatase Inhibition Assay IC50_Determination Determine IC50 values for Cdc25A, B, and C Enzyme_Assay->IC50_Determination Comparative_Analysis Comparative Analysis of DA-3003-2 vs. NSC 663284 IC50_Determination->Comparative_Analysis Cell_Culture Select Cancer Cell Lines (e.g., PC-3, HeLa, MCF-7) Proliferation_Assay MTT Cell Proliferation Assay Cell_Culture->Proliferation_Assay Cell_Cycle_Analysis Flow Cytometry with Propidium Iodide Cell_Culture->Cell_Cycle_Analysis Antiproliferative_IC50 Determine Antiproliferative IC50 values Proliferation_Assay->Antiproliferative_IC50 Cell_Cycle_Arrest Quantify Cell Cycle Phase Distribution Cell_Cycle_Analysis->Cell_Cycle_Arrest Antiproliferative_IC50->Comparative_Analysis Cell_Cycle_Arrest->Comparative_Analysis

Caption: Experimental workflow for comparative inhibitor analysis.

Detailed Experimental Protocols

In Vitro Cdc25 Phosphatase Inhibition Assay

This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of purified Cdc25 isoforms. We will use the fluorogenic substrate O-methylfluorescein phosphate (OMFP), which upon dephosphorylation by Cdc25, produces a fluorescent signal.

Materials:

  • Recombinant human Cdc25A, Cdc25B, and Cdc25C enzymes

  • O-methylfluorescein phosphate (OMFP) substrate

  • Assay Buffer (e.g., 30 mM Tris-HCl pH 8.0, 75 mM NaCl, 1 mM EDTA, 5 mM DTT)

  • DA-3003-2 and NSC 663284 stock solutions in DMSO

  • 96-well black microplates

  • Fluorescence plate reader (Excitation/Emission ~485/525 nm)

Procedure:

  • Prepare serial dilutions of DA-3003-2 and NSC 663284 in Assay Buffer. Also, prepare a DMSO-only control.

  • In a 96-well plate, add 25 µL of the diluted inhibitors or DMSO control.

  • Add 50 µL of the appropriate recombinant Cdc25 enzyme (at a pre-determined optimal concentration) to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding 25 µL of OMFP substrate to each well.

  • Immediately measure the fluorescence intensity at time zero, and then kinetically every 5 minutes for 60 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each inhibitor against each Cdc25 isoform.

Rationale: This direct enzymatic assay is crucial for determining the on-target potency and isoform selectivity of the inhibitors, independent of cellular factors.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., PC-3, HeLa, MCF-7)

  • Complete cell culture medium

  • DA-3003-2 and NSC 663284

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear microplates

  • Absorbance plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • The next day, treat the cells with serial dilutions of DA-3003-2 and NSC 663284 for 48-72 hours. Include a DMSO-only control.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[12]

  • Shake the plate for 15 minutes to ensure complete dissolution.[13]

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the DMSO control and plot against inhibitor concentration to determine the antiproliferative IC50 values.

Rationale: This assay provides a quantitative measure of the inhibitor's effect on cancer cell growth and allows for a comparison of their potency in a cellular context.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.

Materials:

  • Cancer cell lines

  • DA-3003-2 and NSC 663284

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with DA-3003-2 and NSC 663284 at concentrations around their respective IC50 values for 24 hours.

  • Harvest the cells by trypsinization, wash with PBS, and fix by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[14]

  • Store the fixed cells at 4°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.[14]

  • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Rationale: This experiment directly visualizes the mechanistic consequence of Cdc25 inhibition, confirming the phase of cell cycle arrest and allowing for a direct comparison of the cellular phenotypes induced by each inhibitor.

Conclusion and Future Directions

The available data positions DA-3003-2 as a promising Cdc25 inhibitor with demonstrated antiproliferative activity and a mechanism consistent with targeting the G2/M transition. The benchmark inhibitor, NSC 663284, provides a robust point of comparison with its well-defined, broad-spectrum activity against all Cdc25 isoforms.

The critical next step for the research community is to perform a direct, side-by-side comparative study using the protocols outlined in this guide. Determining the IC50 values of DA-3003-2 against Cdc25A and Cdc25C will be particularly enlightening, revealing its isoform selectivity profile. A comprehensive comparison across multiple cancer cell lines will further elucidate its potential as a therapeutic agent. By providing these detailed methodologies, we empower researchers to generate the critical data needed to fully evaluate the potential of DA-3003-2 in the landscape of Cdc25-targeted cancer therapies.

References

  • Sino Biological. (n.d.). Phosphatase Inhibitors: NSC-663284. Retrieved from [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, A. A.-M. (2022). A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors. Molecules, 27(7), 2315. [Link]

  • Liu, J. C., Voisin, V., Wang, S., Chen, K., Llinas-Arias, P., & Dick, F. A. (2018). Identification of CDC25 as a Common Therapeutic Target for Triple-Negative Breast Cancer. Cell Reports, 25(1), 129-142.e5. [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • University of Massachusetts Chan Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • ResearchGate. (2014). What is the best protocol for preparing sample for FACS (cell cycle analysis) using propidium iodide staining? Retrieved from [Link]

Sources

Benchmarking DA-3003-2: Validation of Cdc25 Inhibition via Cdk1(Tyr15) Phosphorylation Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

DA-3003-2 (7-chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione) is a potent, cell-permeable inhibitor of the Cdc25 dual-specificity phosphatases .[1] By targeting the catalytic domain of Cdc25, DA-3003-2 prevents the dephosphorylation of Cyclin-Dependent Kinase 1 (Cdk1) at the conserved Tyrosine 15 (Tyr15) residue. This inhibition locks the Cdk1-Cyclin B complex in an inactive state, inducing a G2/M cell cycle arrest.

This guide provides a rigorous framework for validating DA-3003-2 activity. Unlike generic proliferation assays, this protocol focuses on the mechanistic "smoking gun" : the accumulation of p-Cdk1(Tyr15). We compare DA-3003-2 against the industry standard NSC 663284 and detail a self-validating Western Blot workflow designed to preserve labile phosphorylation sites.

Mechanistic Rationale: The Wee1/Cdc25 Axis

To validate DA-3003-2, one must understand the "tug-of-war" regulating mitotic entry.

  • Wee1 Kinase: Acts as the "brake" by phosphorylating Cdk1 at Tyr15 (and Thr14), rendering it inactive.

  • Cdc25 Phosphatase: Acts as the "accelerator" by removing these inhibitory phosphates, triggering Mitosis (M-phase).

  • DA-3003-2 Intervention: By inhibiting Cdc25, the "brake" (Wee1) remains unopposed. Consequently, p-Cdk1(Tyr15) levels surge , serving as a direct readout of drug efficacy.

Diagram 1: The G2/M Checkpoint & DA-3003-2 Intervention

G Inactive Cdk1-Cyclin B (Inactive) [p-Tyr15 High] Active Cdk1-Cyclin B (Active) [p-Tyr15 Low] Inactive->Active Dephosphorylation Active->Inactive Phosphorylation Mitosis Mitotic Entry Active->Mitosis Wee1 Wee1 (Kinase) Wee1->Active Promotes Inactivation Cdc25 Cdc25 (Phosphatase) Cdc25->Inactive Promotes Activation Inhibitor DA-3003-2 (Inhibitor) Inhibitor->Cdc25 BLOCKS

Caption: DA-3003-2 blocks Cdc25, leaving Wee1 unopposed. Result: Accumulation of inactive, phosphorylated Cdk1.

Comparative Analysis: DA-3003-2 vs. Alternatives

DA-3003-2 is a structural analog of NSC 663284. While NSC 663284 is the historical reference, DA-3003-2 exhibits distinct potency profiles useful for confirming specific Cdc25B inhibition.

FeatureDA-3003-2NSC 663284 (Reference)Negative Control (e.g., DMSO)
Primary Target Cdc25B (High Specificity)Cdc25A, B, C (Pan-inhibitor)None
IC50 (Cdc25B) ~0.82 µM~0.21 µMN/A
Mechanism Quinonedione-based redox inhibitionQuinonedione-based redox inhibitionVehicle
p-Cdk1(Tyr15) Response Strong Increase (Hyperphosphorylation)Strong Increase Baseline / Low
Cell Cycle Effect G2/M ArrestG2/M & G1 ArrestNormal Cycling
Solubility DMSO (>10 mM)DMSO (>10 mM)N/A

Scientist's Note: While NSC 663284 is more potent in cell-free assays, DA-3003-2 is often cited for its anti-proliferative efficacy in prostate cancer models (e.g., PC-3 cells) due to favorable cell permeability.

Experimental Validation: The Phospho-Preservation Protocol

The most common failure mode in validating DA-3003-2 is the loss of the phosphate group during cell lysis . Cdc25 is an enzyme; if you lyse cells without inhibiting endogenous phosphatases, they will dephosphorylate Cdk1 in the tube, yielding a false negative.

Diagram 2: Self-Validating Experimental Workflow

Workflow cluster_0 Phase 1: Treatment cluster_1 Phase 2: Critical Extraction cluster_2 Phase 3: Detection Step1 Cell Culture (Asynchronous or Synch) Step2 Treat with DA-3003-2 (10-20 µM, 24h) Step1->Step2 Step3 Lysis Buffer + Inhibitors (Na3VO4 + NaF REQUIRED) Step2->Step3 Harvest Step4 Cold Extraction (4°C, 30 min) Step3->Step4 Step5 SDS-PAGE & Transfer Step4->Step5 Step6 Primary Ab: p-Cdk1 (Tyr15) Control Ab: Total Cdk1 Step5->Step6

Caption: The critical control point is Phase 2. Omitting Vanadate (Na3VO4) causes false negatives.

Detailed Protocol

Objective: Detect hyperphosphorylation of Cdk1 at Tyr15.[2][3]

1. Cell Preparation & Treatment:

  • Cell Line: PC-3 (Prostate) or HeLa are standard models.

  • Synchronization (Optional but Recommended): To maximize the signal-to-noise ratio, synchronize cells at G1/S using a Double Thymidine Block. Release cells and treat with DA-3003-2 (5–20 µM) as they enter S-phase.

  • Asynchronous: If using asynchronous cells, treat for 24 hours. Note that only the G2/M fraction will show high p-Tyr15, so the total population signal will be an average.

2. Lysis (The "Make or Break" Step):

  • Wash cells with ice-cold PBS containing 1 mM Na3VO4 (Sodium Orthovanadate).

  • Lyse in RIPA buffer supplemented with:

    • Protease Inhibitors: PMSF, Aprotinin, Leupeptin.

    • Phosphatase Inhibitors (CRITICAL):

      • Sodium Orthovanadate (Na3VO4): 1–2 mM (Inhibits Tyrosine Phosphatases).

      • Sodium Fluoride (NaF): 50 mM (Inhibits Ser/Thr Phosphatases).

  • Why? Without Na3VO4, endogenous phosphatases will strip the Tyr15 phosphate immediately after cell membrane rupture.

3. Western Blotting:

  • Loading: 30–50 µg total protein per lane.

  • Primary Antibody 1: Anti-p-Cdk1 (Tyr15). Expectation: Strong band in treated samples.

  • Primary Antibody 2: Anti-Cdk1 (Total). Expectation: Equal intensity across all lanes.

  • Loading Control: Anti-GAPDH or Anti-Beta-Actin.

  • Blocking: Use 5% BSA (Bovine Serum Albumin), NOT non-fat milk . Milk contains casein (a phospho-protein) which can interfere with phospho-specific antibodies, causing high background.

Data Interpretation & Troubleshooting
ObservationInterpretationAction
High p-Cdk1(Tyr15) / Equal Total Cdk1 VALIDATION CONFIRMED. DA-3003-2 successfully inhibited Cdc25.Proceed to downstream assays (e.g., FACS for G2/M arrest).
Low p-Cdk1(Tyr15) / Equal Total Cdk1 FALSE NEGATIVE. Likely phosphatase activity during lysis.Fresh Na3VO4 is required. Ensure lysis is at 4°C.
Uneven Total Cdk1 LOADING ERROR. Normalization failed. Re-run with GAPDH control.
High Background Signal BLOCKING ERROR. Switch from Milk to BSA for blocking buffer.
References
  • Lazo, J. S., et al. (2001). Discovery and biological evaluation of a new family of potent inhibitors of the dual specificity protein phosphatase Cdc25.[1][4] Journal of Medicinal Chemistry, 44(24), 4042–4049.[1][4]

  • Nemoto, K., et al. (2010). G2/M accumulation in prostate cancer cell line PC-3 is induced by Cdc25 inhibitor 7-chloro-6-(2-morpholin-4-ylethylamino) quinoline-5, 8-dione (DA 3003-2).[1] Experimental and Therapeutic Medicine, 1(4), 647–650.[1]

  • Cayman Chemical. DA-3003-2 Product Information & Biological Activity.

  • MedChemExpress. NSC 663284 (DA-3003-1) Mechanism and Datasheet.

  • Boutros, R., et al. (2007). CDC25 phosphatases in cancer cells: key players? Good targets? Nature Reviews Cancer, 7, 495–507.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of DA-3003-2 (NSC663285)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the responsible management of chemical compounds is as crucial as the innovative science they enable. This guide provides essential, immediate safety and logistical information for the proper disposal of DA-3003-2, a potent and selective Cdc25 phosphatase inhibitor. Adherence to these protocols is paramount to ensure personnel safety, maintain regulatory compliance, and protect the environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed decisions in your laboratory.

Understanding the Compound: The "Why" Behind the "How"

DA-3003-2, also known as NSC663285, is a quinoline-based compound that exhibits significant antiproliferative activity by targeting the Cdc25 family of phosphatases.[1][2][3] These enzymes are critical regulators of the cell cycle, and their inhibition can induce cell cycle arrest, making compounds like DA-3003-2 valuable tools in cancer research.[1][4][5][6][7] However, the very properties that make DA-3003-2 a potent biological tool also classify it as a potentially hazardous substance requiring meticulous disposal procedures.

Due to its cytotoxic potential, all waste generated from the handling and use of DA-3003-2 must be treated as hazardous chemical waste.[8][9][10] The core principle guiding its disposal is the "cradle to grave" responsibility, which mandates that the generator of the waste is accountable for its safe management from creation to final disposal.[11]

Key Chemical and Hazard Information:

PropertyValueSource
CAS Number 383907-47-9[1][2]
Molecular Formula C15H16ClN3O3[2]
Molecular Weight 321.76 D[2]
Known Hazards Antiproliferative, potential cytotoxic agent. As a quinoline derivative, it should be handled with care to avoid skin, eye, and respiratory irritation.[1][2][8]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe disposal of DA-3003-2 and associated contaminated materials. This workflow is designed to be a self-validating system, ensuring safety at each stage.

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_disposal Storage & Disposal PPE Don Appropriate PPE WorkArea Prepare Designated Work Area PPE->WorkArea Ensure safety first Segregation Segregate Waste Streams (Solid vs. Liquid) WorkArea->Segregation Begin disposal process Containerization Use Designated, Labeled Hazardous Waste Containers Segregation->Containerization Collect waste Labeling Properly Label Containers Containerization->Labeling Identify contents Storage Store in a Secure, Designated Area Labeling->Storage Await pickup Pickup Arrange for Professional Hazardous Waste Disposal Storage->Pickup Final disposal

Caption: A logical workflow for the safe disposal of DA-3003-2, from preparation to final disposal.

Experimental Protocol: Detailed Disposal Steps

2.1. Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any waste containing DA-3003-2, it is imperative to wear the appropriate PPE to prevent exposure.

  • Hand Protection: Wear two pairs of chemical-resistant nitrile gloves.

  • Eye Protection: Use chemical splash goggles and a face shield.[2]

  • Body Protection: A flame-retardant lab coat is mandatory. For larger quantities or when there is a risk of splashing, a chemical-resistant apron should be worn over the lab coat.[2]

  • Respiratory Protection: All handling of DA-3003-2 waste should be conducted in a certified chemical fume hood to minimize inhalation risk.[11]

2.2. Waste Segregation: Preventing Hazardous Reactions

Proper segregation of waste is critical to prevent accidental chemical reactions.[11]

  • Solid Waste: This includes contaminated gloves, weigh boats, pipette tips, and any other solid materials that have come into contact with DA-3003-2. These should be collected in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[2][8]

  • Liquid Waste: This includes unused solutions, reaction mixtures, and solvent rinses from cleaning contaminated glassware. Collect liquid waste in a dedicated, sealed, and clearly labeled hazardous waste container.[2] Do not mix with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[11]

2.3. Containerization and Labeling: Clear Communication is Key

The containers used for waste collection must be appropriate for hazardous chemicals and clearly labeled.[12]

  • Container Selection: Use high-density polyethylene (HDPE) or glass containers that are compatible with the waste. Ensure containers are in good condition with no leaks and have secure, tight-fitting lids.[11]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "DA-3003-2 (NSC663285)," and the primary hazards (e.g., "Cytotoxic," "Chemical Hazard").[2][8] The date of waste accumulation should also be clearly marked.

2.4. Decontamination of Glassware and Surfaces

All non-disposable items that have come into contact with DA-3003-2 must be thoroughly decontaminated.

  • Initial Rinse: Rinse glassware and surfaces with an appropriate solvent (e.g., ethanol or isopropanol) to dissolve any residual compound. This rinseate must be collected as hazardous liquid waste.[2]

  • Secondary Wash: After the initial solvent rinse, wash the glassware and surfaces with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

2.5. Storage and Final Disposal

Proper storage of hazardous waste is crucial while awaiting pickup by a certified disposal service.

  • Storage Location: Store sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[13]

  • Disposal: The final disposal of DA-3003-2 waste must be conducted by a licensed hazardous waste disposal company.[1][8] The primary method for the disposal of cytotoxic waste is high-temperature incineration.[9] Never dispose of DA-3003-2 down the drain or in regular trash.[14][15]

Spill Management: An Emergency Response Protocol

In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.

SpillResponse Spill Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Spill->Evacuate Assess Assess the Spill (Size & Location) Evacuate->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill (Use Absorbent Material) PPE->Contain Cleanup Clean the Affected Area Contain->Cleanup Dispose Dispose of Contaminated Materials as Hazardous Waste Cleanup->Dispose Report Report the Incident to EHS Dispose->Report

Caption: A clear, step-by-step emergency response plan for a DA-3003-2 spill.

  • Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel.

  • Assess the Situation: From a safe distance, assess the extent of the spill. For large spills, or if you are not trained in spill cleanup, contact your institution's EHS department immediately.

  • Don PPE: Before attempting to clean a small, manageable spill, don the appropriate PPE as outlined in section 2.1.

  • Contain the Spill: Use a chemical spill kit with absorbent pads to contain the spill, working from the outside in.

  • Clean the Area: Once the spill is absorbed, carefully clean the area with a decontaminating solution. All materials used for cleanup must be disposed of as hazardous solid waste.

  • Report the Incident: Report all spills to your laboratory supervisor and EHS department, regardless of size.

By adhering to these scientifically grounded procedures, you can ensure the safe and compliant disposal of DA-3003-2, fostering a culture of safety and responsibility within your research environment.

References

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Quinoline yellow (C.I. 47005). Retrieved from [Link]

  • Sharpsmart. (2022, October 20). How Should Cytotoxic Waste be Disposed of? Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]

  • MDPI. (2022, April 7). A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors. Retrieved from [Link]

  • Daniels Health. (2019, July 4). Guide to Cytotoxic Waste Compliance. Retrieved from [Link]

  • Airgas. (n.d.). Acetylene - SAFETY DATA SHEET. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phosphatases and Kinases Regulating CDC25 Activity in the Cell Cycle: Clinical Implications of CDC25 Overexpression and Potential Treatment Strategies. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]

  • ACS Publications. (2014). Inhibition of CDC25B Phosphatase Through Disruption of Protein–Protein Interaction. Retrieved from [Link]

  • Mancomm. (2025, October 6). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Environmental Protection Agency. (2026, February 6). Trump EPA Highlights Major Year One PFAS Actions to Combat Risks and Make America Healthy Again. Retrieved from [Link]

  • Safety & Risk Services. (n.d.). Cytotoxic Substances – Waste Management. Retrieved from [Link]

  • TRC Companies. (n.d.). Lab Safety Services - Assessment & Compliance. Retrieved from [Link]

  • Mancomm. (2025, October 6). Hazardous Materials Compliance: OSHA Standards and Best Practices. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Safe handling of cytotoxics: guideline recommendations. Retrieved from [Link]

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]

  • MDPI. (n.d.). Therapeutic Targeting the Cell Division Cycle 25 (CDC25) Phosphatases in Human Acute Myeloid Leukemia — The Possibility to Target Several Kinases through Inhibition of the Various CDC25 Isoforms. Retrieved from [Link]

  • YouTube. (2023, June 21). School Science Safety | Disposal of Hazardous Waste. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • Wikipedia. (n.d.). Cdc25. Retrieved from [Link]

Sources

Operational Safety Guide: Handling Protocols for DA-3003-2

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Analysis (The "Why")

Do not confuse DA-3003-2 with PXT3003. DA-3003-2 is a potent, selective inhibitor of Cdc25 phosphatase . Its primary mechanism of action is the induction of cell cycle arrest at the G2/M phase, leading to antiproliferative effects.

The Safety Implication: Because this compound is designed to arrest cell division at nanomolar/micromolar concentrations, it must be treated as a genotoxic and cytotoxic hazard . It poses significant reproductive and carcinogenic risks to laboratory personnel if inhaled or absorbed through the skin.

Operational Default: Treat DA-3003-2 as an Occupational Exposure Band (OEB) 4 compound.

  • OEL (Occupational Exposure Limit): < 1 µg/m³ (Estimated/Default for novel cytotoxics).

  • State: Typically supplied as a lyophilized solid/powder. Dust inhalation is the primary critical risk.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling DA-3003-2. This system relies on "Redundancy of Barriers"—if one layer fails, the next protects you.

Body AreaStandard Protocol (Low Risk)High-Risk Protocol (Powder Handling) Technical Rationale
Respiratory N95 Respirator (Fit-tested)PAPR (Powered Air Purifying Respirator) or N100Powder aerosolization during weighing is the highest risk vector. N95s do not protect against high-concentration dusts if face seal is compromised.
Dermal (Hands) Double Nitrile Gloves (4 mil)Double Nitrile (Outer: 8 mil, Inner: 4 mil) DA-3003-2 is often dissolved in DMSO. DMSO permeates thin nitrile rapidly, carrying the toxin into the bloodstream. Change outer gloves every 30 mins.
Ocular Safety Glasses w/ Side ShieldsChemical Splash Goggles + Face Shield Protects against splashes during solubilization. Goggles seal the eyes from airborne dust.
Body Lab Coat (Buttoned)Tyvek® IsoClean® Coverall (Disposable) Standard cotton lab coats absorb liquids and hold toxins against the skin. Tyvek repels particulates and splashes.
Footwear Closed-toe ShoesShoe Covers (Booties) Prevents tracking of cytotoxic dust out of the containment zone.
Part 3: Engineering Controls & Containment

PPE is the last line of defense. The primary barrier must be engineering controls.[1]

  • Primary Containment:

    • Powder Handling: Must be performed in a Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated Powder Containment Balance Enclosure .

    • Why Type B2? It exhausts 100% of air to the outside. Do not use Type A2 (recirculating) if volatile solvents (like DMSO/Methanol) are used for reconstitution, as vapors will return to the room.

  • Secondary Containment:

    • All transport of the vial (stock vs. solution) must occur within a sealed, shatterproof secondary container (e.g., Nalgene box).

Part 4: Operational Workflow (Visualized)

This workflow dictates the sequence for entering the handling zone, processing the compound, and exiting safely.

G cluster_zone Containment Zone (BSC Class II) Start START: Risk Assessment Gowning Step 1: Donning Sequence (Shoe covers -> Gown -> Mask -> Goggles -> Gloves) Start->Gowning Check Integrity Check (No skin exposed?) Gowning->Check Check->Gowning Fail (Adjust) Weighing Step 2: Weighing (Static Control + Draft Shield) Check->Weighing Pass Solubilization Step 3: Solubilization (Add solvent SLOWLY to prevent aerosol) Weighing->Solubilization Decon Step 4: Decontamination (Wipe vial w/ 10% Bleach -> 70% EtOH) Solubilization->Decon Doffing Step 5: Doffing Sequence (Outer Gloves -> Gown -> Goggles -> Mask -> Inner Gloves) Decon->Doffing Wash Step 6: Wash Hands (Soap/Water 20s) Doffing->Wash

Caption: Figure 1. Safe Handling Workflow for DA-3003-2. Note the strict "Integrity Check" before entering the containment zone.

Part 5: Detailed Protocols
Protocol A: Solubilization (The Critical Moment)

Context: DA-3003-2 is frequently dissolved in DMSO (Dimethyl Sulfoxide) or Ethanol for biological assays.

  • Risk: DMSO is a potent skin penetrant. If DA-3003-2 is dissolved in DMSO, a single drop on the skin can deliver the cytotoxic agent directly into systemic circulation within seconds.

  • Procedure:

    • Place an absorbent pad (plastic side down) in the BSC.

    • Open the DA-3003-2 vial only inside the BSC.

    • Add solvent down the side of the vial wall to prevent "puffing" of powder.

    • Vortex inside the hood. Do not remove the vial until the cap is Parafilmed.

Protocol B: Spill Response (Small Scale < 10mL)
  • Alert: Announce the spill. Do not leave the area.

  • PPE Up: Ensure you are wearing double gloves and a respirator.

  • Contain: Cover the spill with an absorbent pad dampened with 10% Sodium Hypochlorite (Bleach) .

    • Chemistry: Bleach oxidizes the organic structure of the Cdc25 inhibitor, breaking the pharmacophore.

  • Wait: Allow 15 minutes contact time.

  • Clean: Wipe up.[2] Repeat with water, then 70% Ethanol (to remove bleach residue).

  • Dispose: All waste goes into a Yellow Cytotoxic Waste Bin (Incineration only).

Part 6: Disposal & Deactivation

DA-3003-2 must never be disposed of down the drain.

Waste TypeDisposal MethodNotes
Solid Waste (Vials, Tips, Gloves)High-Temperature Incineration Must be labeled "Cytotoxic / Incinerate Only".
Liquid Waste (Stock solutions)Chemical Deactivation + Incineration Treat with 10% Bleach for 24h, then dispose via hazardous waste stream.
Sharps Rigid Cytotoxic Sharps Container Do not recap needles used with this compound.
References
  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. OSHA Safety and Health Topics. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Retrieved from [Link]

  • Health and Safety Executive (HSE). (n.d.). Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DA-3003-2
Reactant of Route 2
DA-3003-2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.